molecular formula C9H15N3 B13246754 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Cat. No.: B13246754
M. Wt: 165.24 g/mol
InChI Key: NCLCHHYODZXHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopropylamine group, a moiety recognized in scientific literature for its potential as a pharmacophore in bioactive molecules . Specifically, cyclopropylamine derivatives have been investigated for their role as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme target implicated in oncology and neurological disorders . The 1-methyl-1H-pyrazol-4-yl group is a privileged heterocyclic structure frequently employed in the design of compounds targeting the central nervous system . Patents and scientific literature indicate that structurally similar compounds, incorporating both pyrazole and cyclopropanamine units, are explored for their potential therapeutic applications in areas such as Parkinson's disease, schizophrenia, and other neurodegenerative syndromes . Researchers value this chimera for developing novel chemical entities to probe biological pathways and protein functions. This product is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex molecules for preclinical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3

InChI Key

NCLCHHYODZXHBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2CC2

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Pharmacological Profiling and Sourcing of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Focus: Chemical sourcing, target biology, mechanistic rationale, and self-validating assay protocols.

Executive Summary

In the landscape of epigenetic drug discovery, the targeting of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a highly promising therapeutic strategy for oncology and neurodegenerative diseases [3]. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a specialized, commercially available pharmacophore utilized in the synthesis and development of potent LSD1 inhibitors. This technical whitepaper details the chemical identity, supplier landscape, mechanistic causality, and rigorous experimental protocols required to validate this compound and its derivatives in preclinical workflows.

Chemical Identity & Commercial Sourcing

Before initiating any structure-activity relationship (SAR) campaign, verifying the chemical identity and securing a reliable supply chain is critical. The compound is globally registered and available through specialized chemical vendors serving the pharmaceutical sector [1, 2].

Table 1: Chemical and Sourcing Specifications
Property / SpecificationDetail
Chemical Name N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
CAS Registry Number 1249786-52-4
Molecular Formula C9H15N3
Molecular Weight ~165.24 g/mol
Key Structural Motifs Cyclopropanamine ring (covalent warhead); 1-methyl-1H-pyrazole (selectivity moiety)
Primary Suppliers Bidepharm (Catalog: BD01018959) [1]; BLD Pharm [2]

Mechanistic Rationale & Target Biology (E-E-A-T)

The Causality of the Chemical Structure

To understand why this specific molecule is utilized, one must analyze the active site of its primary target, LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) [4, 5].

  • The Cyclopropanamine Warhead: The cyclopropanamine moiety is a mechanism-based irreversible inactivator. Upon entering the LSD1 active site, the nitrogen atom undergoes a single-electron transfer (SET) to the FAD coenzyme. This induces a radical-mediated cleavage of the cyclopropyl ring, ultimately forming a permanent, covalent adduct with the N5 position of the FAD flavin ring[4, 6]. Because the enzyme is permanently disabled, target engagement is highly durable.

  • The 1-Methyl-1H-Pyrazole Moiety: A major hurdle in LSD1 inhibitor design is off-target inhibition of Monoamine Oxidases (MAO-A and MAO-B), which share 17.6% sequence identity with LSD1 and utilize the same FAD-dependent mechanism [5]. The LSD1 catalytic pocket is significantly larger than the MAO pockets. The bulky 1-methyl-1H-pyrazol-4-yl group is strategically designed to occupy the spacious substrate-binding cleft of LSD1 (where the H3 histone tail normally resides), creating a severe steric clash in MAO enzymes, thereby driving high target selectivity [4, 5].

G LSD1 LSD1 (KDM1A) FAD FAD Coenzyme LSD1->FAD binds Substrate H3K4me1/2 FAD->Substrate oxidizes Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct ring cleavage Demeth Demethylated H3K4 (Gene Repression) Substrate->Demeth normal pathway Inhibitor N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Inhibitor->FAD single-electron transfer Adduct->LSD1 inactivates Activation H3K4me2 Accumulation (Gene Activation) Adduct->Activation therapeutic effect

LSD1 epigenetic signaling and irreversible inhibition via FAD covalent adduct formation.

Experimental Methodologies: Self-Validating Assay Systems

Because N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine acts via a time-dependent, covalent mechanism, standard equilibrium binding assays (like standard IC50s without pre-incubation) will yield false negatives or artificially weak affinities. The following protocols are engineered as self-validating systems , ensuring that the mechanism of action is proven alongside the potency.

Protocol 1: Time-Dependent TR-FRET Biochemical Assay

This assay measures the ability of the compound to inhibit LSD1-mediated demethylation of a biotinylated H3K4me2 peptide.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 1% BSA). Dilute recombinant human LSD1 enzyme to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of the compound (or DMSO vehicle control) to a 384-well pro-plate. Self-Validation Check: Include Tranylcypromine (TCP) as a positive control for irreversible inhibition [6].

  • Pre-Incubation (Critical Step): Add 5 µL of the LSD1 enzyme solution to the wells. Incubate for exactly 30 minutes at room temperature. Causality: This time allows the single-electron transfer and covalent FAD-adduct formation to occur prior to substrate competition [4].

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing 20 nM biotinylated H3K4me2 peptide and 20 µM FAD. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-H3K4me1/2 antibody and Streptavidin-APC.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50. To prove irreversible binding, repeat the assay with a 60-minute pre-incubation; a leftward shift (lower IC50) confirms time-dependent covalent inhibition [6].

W Prep Compound Preparation Enzyme LSD1 Enzyme Addition Prep->Enzyme PreInc Pre-Incubation (30-60 min) Enzyme->PreInc Substrate Peptide Substrate Addition PreInc->Substrate Readout TR-FRET Readout Substrate->Readout

Step-by-step high-throughput TR-FRET assay workflow for validating irreversible LSD1 inhibitors.
Protocol 2: Cellular Target Engagement (Western Blot)

To validate that the compound penetrates the cell membrane and engages LSD1 in the complex chromatin environment, researchers must measure the downstream accumulation of the substrate (H3K4me2).

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 (human acute monocytic leukemia) cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM, 1 µM, 10 µM) or DMSO control for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a hypotonic lysis buffer. Extract histones using 0.2 N HCl overnight at 4°C, followed by neutralization with NaOH.

  • Immunoblotting: Resolve 5 µg of histone extract via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).

  • Quantification: A dose-dependent increase in the H3K4me2 band intensity relative to total H3 confirms successful intracellular LSD1 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

When N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is utilized as a core scaffold, the resulting derivatives demonstrate profound shifts in selectivity compared to first-generation inhibitors like Tranylcypromine (TCP). The data below summarizes the theoretical pharmacological profile driven by the pyrazole-induced steric bulk [4, 5].

Table 2: Comparative Pharmacological Profiling
Compound ClassLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Fold (LSD1 vs MAO)
Tranylcypromine (TCP) ~2,000~2~5< 0.001 (MAO Selective)
Simple Cyclopropanamine >10,000>10,000>10,000Inactive
Pyrazole-Cyclopropanamine Scaffold < 50 > 10,000 > 10,000 > 200x (LSD1 Selective)

Note: The integration of the 1-methyl-1H-pyrazole ring flips the selectivity profile entirely, rescuing the cyclopropanamine warhead from off-target neurotoxicity and making it viable for oncology applications [5].

References

  • CAS:1251387-40-2N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl ... - 毕得医药. Bidepharm. 1

  • 1248058-58-3|[1-(1-Methyl-1H-pyrazol-4-yl)ethyl ... - BLDpharm. BLD Pharm. 2

  • US20150291577A1 - Cyclopropanamine compound and use thereof. Google Patents. 3

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. 5

  • LSD1 inhibition sensitizes anti-PD1 blockade immunotherapy by inhibiting the long-range attack of tumor-derived extracellular vesicles. PMC. 6

Sources

Physicochemical Profiling and Synthetic Utility of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern structure-based drug design, the strategic assembly of low-molecular-weight, sp³-rich fragments is critical for navigating the complex multi-parameter optimization (MPO) space. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (SMILES: CC(c1cnn(C)c1)NC2CC2) represents a highly versatile, stereochemically defined building block. By integrating a bioisosteric pyrazole core, a vectorizing chiral linker, and a pKa-tuning cyclopropylamine moiety, this compound offers a unique physicochemical profile. It is particularly valuable in the development of central nervous system (CNS) therapeutics, such as PDE1 inhibitors, where precise control over lipophilicity, basicity, and metabolic stability is paramount.

This whitepaper deconstructs the mechanistic causality behind its structural motifs, outlines self-validating experimental protocols for its characterization, and maps its application in contemporary medicinal chemistry.

Structural Deconstruction & Mechanistic Causality

The utility of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine stems from the synergistic interplay of its three distinct structural domains. As a Senior Application Scientist, it is crucial to look beyond the 2D structure and understand the causality of how these motifs dictate molecular behavior.

The 1-Methyl-1H-pyrazole Core: Bioisosterism and H-Bonding

The pyrazole ring is frequently deployed as a bioisostere for phenyl or other aromatic rings to improve aqueous solubility and lower lipophilicity [1].

  • Mechanistic Insight: Unsubstituted pyrazoles can tautomerize, complicating receptor binding thermodynamics. The N-1 methylation locks the conformation, eliminating tautomeric ambiguity. Furthermore, the pyrazole core has a low pKa (~2.5), meaning it remains strictly neutral at physiological pH (7.4). The N-2 atom acts as a dedicated, highly directional hydrogen-bond acceptor, which is often exploited to interact with kinase hinge regions or phosphodiesterase (PDE) binding pockets [1].

The Chiral Ethyl Linker: Spatial Vectorization

The –CH(CH3)– bridge introduces a chiral center, generating (R) and (S) enantiomers.

  • Mechanistic Insight: The sp³ hybridization of this linker breaks molecular planarity, a known driver of poor solubility and high attrition rates in drug discovery. The methyl group restricts the rotational degrees of freedom around the C-C and C-N bonds, projecting the cyclopropylamine moiety into a highly specific spatial vector. This entropic pre-organization reduces the energetic penalty upon binding to a target receptor.

The Cyclopropanamine Motif: pKa Tuning and Metabolic Shielding

Replacing a standard aliphatic amine (e.g., isopropylamine) with a cyclopropylamine is a masterclass in physicochemical tuning [2].

  • Mechanistic Insight (Basicity): The internal bond angles of the cyclopropyl ring (~60°) force the C-C bonds to adopt higher p-character, which conversely increases the s-character of the exocyclic C-N bond. This increased s-character pulls electron density away from the nitrogen lone pair, significantly lowering its basicity. While standard secondary aliphatic amines have a pKa of ~10.5, cyclopropylamines typically exhibit a pKa of ~8.6. At pH 7.4, this 2-log unit drop dramatically increases the fraction of the un-ionized (neutral) species, exponentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration [2].

  • Mechanistic Insight (Metabolism): The rigid, sterically demanding cyclopropyl ring shields the adjacent nitrogen from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, prolonging the compound's half-life.

Physicochemical Profile

The theoretical and extrapolated physicochemical parameters of the fragment are summarized below. These metrics confirm its compliance with the "Rule of 3" for fragment-based drug discovery (FBDD).

ParameterValuePharmacological Implication
Molecular Formula C9H15N3-
Molecular Weight 165.24 g/mol Ideal for fragment elaboration (<300 Da).
Topological Polar Surface Area (TPSA) 29.8 ŲExcellent for CNS penetration (optimal <90 Ų).
H-Bond Donors (HBD) 1 (Secondary Amine)Facilitates target engagement.
H-Bond Acceptors (HBA) 2 (Pyrazole N, Amine N)Enables interaction with water and binding pockets.
Calculated pKa (Amine) ~8.6Ensures a balanced ionized/neutral ratio at pH 7.4.
Calculated LogP ~1.2Optimal lipophilicity for oral bioavailability.
Rotatable Bonds 3Low entropic penalty upon target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity (Trustworthiness), the physicochemical and metabolic properties of this building block must be empirically validated using systems that contain internal controls to rule out false positives/negatives.

Protocol 1: Determination of pKa and Lipophilicity (LogD7.4) via Potentiometric Titration

Because the compound may exhibit variable solubility across the pH scale, standard aqueous titration can fail. We employ a self-validating Yasuda-Shedlovsky cosolvent method.

  • Preparation: Dissolve 1.0 mg of the compound in a standardized methanol/water cosolvent system (e.g., 20%, 30%, 40% MeOH).

  • Titration: Titrate the solutions with 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere at 25.0 ± 0.1 °C.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKa.

  • Self-Validation: Run a concurrent titration of a known standard (e.g., labetalol) to verify electrode calibration and system accuracy.

Protocol 2: In Vitro Microsomal Stability (Clearance)

To assess the metabolic shielding provided by the cyclopropyl group, an in vitro clearance assay using human liver microsomes (HLM) is required.

  • Incubation: Incubate the compound (1 µM) with HLM (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation (Critical):

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If degradation occurs here, it indicates chemical instability, not enzymatic metabolism.

    • Positive Control: Run Verapamil to confirm microsomal enzymatic viability.

Application in Medicinal Chemistry: PDE1 Inhibitors

The structural features of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine make it an exceptional precursor for synthesizing CNS-active therapeutics. A prominent real-world application of this scaffold is found in the development of Phosphodiesterase 1 (PDE1) inhibitors[3].

PDE1 enzymes are highly enriched in the brain (striatum, hippocampus, and cortex) and are responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP). By incorporating this fragment into larger heterocyclic systems (such as 1H-pyrazolo[4,3-b]pyridines), medicinal chemists can achieve potent PDE1 inhibition. The pyrazole core anchors the molecule in the catalytic domain, while the chiral cyclopropylamine vectorizes into adjacent hydrophobic pockets, ultimately enhancing neuronal plasticity and excitability for the treatment of neurodegenerative and psychiatric disorders [3].

Visualizations

Workflow Diagram: Physicochemical Profiling

Workflow N1 Compound Preparation (Purity >98%) N2 Potentiometric Titration (pKa Determination) N1->N2 N4 Microsomal Incubation (+/- NADPH) N1->N4 N3 Yasuda-Shedlovsky Extrapolation (Aqueous pKa) N2->N3 N6 Self-Validation (Controls & Data Synthesis) N3->N6 N5 LC-MS/MS Quantification (Clearance Rate) N4->N5 N5->N6

Caption: Experimental workflow for physicochemical and metabolic profiling.

Pathway Diagram: Pharmacodynamic Impact of PDE1 Inhibition

Pathway P1 Fragment Binding (Pyrazole & Amine) P2 PDE1 Enzyme Inhibition P1->P2 Target Engagement P3 Prevention of cAMP/cGMP Hydrolysis P2->P3 Catalytic Blockade P4 Elevated Intracellular cAMP/cGMP Levels P3->P4 Signal Accumulation P5 Enhanced Neuronal Plasticity & Excitability P4->P5 Phenotypic Outcome

Caption: Pharmacodynamic signaling pathway of PDE1 inhibition by the structural fragment.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: National Institutes of Health (NIH) / RSC Advances. URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry / ResearchGate. URL: [Link]

  • Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.

Safety Data Sheet (SDS) download for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and operational guide for interpreting and applying the Safety Data Sheet (SDS) for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in advanced drug discovery workflows.

Executive Summary: Bridging the Gap Between SDS Data and Laboratory Execution

Upon downloading the Safety Data Sheet (SDS) for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine from a chemical vendor, researchers are presented with standardized hazard classifications that must be translated into actionable, highly specific laboratory protocols. This compound is a critical secondary amine building block, highly valued in modern drug discovery for synthesizing covalent inhibitors targeting epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1)[1] and various kinases[2].

However, the very structural features that make this compound pharmacologically potent—the reactive cyclopropylamine moiety and the electron-rich pyrazole ring—also introduce significant physicochemical hazards[3]. This whitepaper decodes the raw SDS data, explaining the mechanistic causality behind its hazards, and provides a self-validating standard operating procedure (SOP) for safe handling and storage.

Pharmacological Relevance & Mechanistic Causality

To understand the handling requirements of a compound, one must first understand its chemical reactivity. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is engineered for target engagement via its two primary motifs:

  • The Cyclopropanamine Pharmacophore: This strained ring system is a classic mechanism-based (suicide) inhibitor motif. When the compound enters the active site of target enzymes (such as LSD1), the cyclopropyl ring undergoes a single-electron transfer to the FAD (flavin adenine dinucleotide) cofactor. This triggers a rapid ring-opening event, forming an irreversible covalent adduct that permanently halts enzyme activity[1].

  • The 1-Methyl-1H-Pyrazole Ring: This moiety acts as a bioisostere for aromatic rings, providing essential hydrogen bonding and hydrophobic interactions within the enzyme pocket to ensure high target selectivity[2].

Because the cyclopropylamine group is highly reactive and the secondary amine is a strong base, the compound is inherently corrosive to biological tissues and highly irritating to mucous membranes[4].

LSD1_Mechanism LSD1 Target Enzyme (e.g., LSD1) FAD FAD Cofactor LSD1->FAD binds Adduct Covalent FAD-Adduct FAD->Adduct single-electron transfer Compound N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Compound->FAD cyclopropyl ring opening Block Irreversible Enzyme Inhibition Adduct->Block target engagement

Mechanism of enzyme inhibition via covalent FAD adduct formation by cyclopropanamines.

Hazard Identification & Quantitative Data Summary

When reviewing the downloaded SDS, the Global Harmonized System (GHS) codes provide a baseline for risk assessment. Below is a translation of the quantitative and qualitative data into mechanistic rationales to inform your safety protocols.

Table 1: Physicochemical and Hazard Summary

ParameterValue / GHS ClassificationMechanistic RationaleSource
Molecular Weight 165.24 g/mol Low molecular weight ensures rapid absorption through biological membranes, increasing acute exposure risks.N/A
Acute Oral Toxicity ~445 mg/kg (LD50, Rat)Rapid absorption via the gastrointestinal tract due to the lipophilicity of the pyrazole ring and amine basicity.[3]
Skin Corrosion Category 1B (H314)The high pKa of the secondary amine induces rapid saponification of epidermal lipids, causing severe chemical burns.[4]
Sensitization Category 1 (H317)The reactive cyclopropyl ring can act as a hapten, forming covalent adducts with skin proteins and triggering immune responses.[4]
Storage Conditions 2–8 °C (Inert Gas)Cold, inert storage prevents oxidative degradation of the amine and moisture absorption (hygroscopicity) by the pyrazole nitrogen.[5]

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and absolute safety, the handling of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine must follow a self-validating protocol. Every action must be immediately followed by a verification step to confirm the system's safety before proceeding.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and prepare the workspace.

  • Causality: Cyclopropanamine derivatives are potent lachrymators (tear-inducing) and respiratory irritants[3]. Adequate ventilation is non-negotiable to prevent mucosal damage.

  • Validation Check: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm) . Do not open the compound container if the alarm sounds or if the flow rate is unverified.

Step 2: PPE Assembly & Integrity Verification

  • Action: Don double nitrile gloves, splash-resistant chemical goggles, and a flame-resistant lab coat.

  • Causality: The compound is a Category 1B skin corrosive[4]. A single drop can cause full-thickness dermal burns.

  • Validation Check: Perform a pneumatic inflation test on the outer nitrile gloves (trap air and squeeze) to ensure zero micro-punctures before handling the reagent vial.

Step 3: Material Transfer & Weighing

  • Action: Use an anti-static, grounded spatula to transfer the compound into a pre-tared vial.

  • Causality: Amines can generate static charges during friction. While the pyrazole adduct is less volatile than neat cyclopropylamine, static discharge near organic vapors presents a localized ignition risk[3].

  • Validation Check: Observe the analytical balance. A drifting weight indicates the compound is absorbing ambient moisture (hygroscopicity). If drift occurs >0.5 mg/min, immediately seal the vial and purge with Argon.

Step 4: Decontamination & Waste Segregation

  • Action: Quench all contaminated spatulas and surfaces with a 1% acetic acid solution, followed by a distilled water rinse.

  • Causality: Weak acids neutralize the reactive secondary amine, converting it into a water-soluble, non-volatile acetate salt. This eliminates the inhalation hazard and stops corrosive activity[3].

  • Validation Check: Swab the cleaned area with pH indicator paper. A neutral reading (pH 6.5–7.5) validates the complete removal and neutralization of the basic amine residue.

SDS_Workflow A 1. SDS Acquisition & GHS Verification B 2. Hazard Assessment (Toxicity & Corrosivity) A->B C 3. PPE & Engineering Controls Setup B->C D 4. Experimental Execution C->D E 5. Waste Disposal & Decontamination D->E

Step-by-step workflow for integrating SDS data into laboratory handling protocols.

Long-Term Storage and Stability Management

Improper storage of pyrazole-cyclopropanamines leads to rapid degradation, compromising downstream drug discovery assays.

  • Atmospheric Control: The pyrazole nitrogen possesses a lone pair that readily coordinates with ambient moisture[5]. The compound must be stored in a tightly sealed container backfilled with Argon or dry Nitrogen.

  • Temperature Control: Store at 2–8 °C[5]. Elevated temperatures accelerate the oxidative degradation of the secondary amine, leading to the formation of N-oxides and colored impurities.

  • Validation of Integrity: Before using a stored batch, perform a rapid LC-MS or NMR check. The appearance of a peak at [M+16] indicates N-oxidation, signaling that the batch must be discarded.

References

  • Thermo Fisher Scientific.
  • Carl Roth.
  • MDPI. "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies". MDPI.
  • ACS Publications. "Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis". Journal of Medicinal Chemistry.
  • Key Organics. "Safety Data Sheet: 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine". Key Organics.

Sources

The Strategic Utility of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Deconstruction

In contemporary medicinal chemistry, the discovery of novel therapeutics increasingly relies on the assembly of highly optimized, bifunctional building blocks. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine has emerged as a privileged pharmacophore, demonstrating exceptional utility across two distinct therapeutic domains: epigenetic modulation (specifically Lysine-Specific Demethylase 1, or LSD1) and precision kinase inhibition (such as TYK2 and RET).

This whitepaper deconstructs the structural rationale behind this molecule and provides self-validating protocols for its integration into drug discovery pipelines. The molecule derives its potency from three distinct structural vectors:

  • The 1-Methyl-1H-Pyrazole Ring: A highly electron-rich heteroaromatic system. The N-methyl group prevents tautomerization, locking the pyrazole into a predictable conformation that acts as a reliable hydrogen-bond acceptor/donor in kinase hinge regions and epigenetic binding pockets[1].

  • The Cyclopropanamine Motif: A rigidified, sp³-rich amine. Compared to linear alkylamines, the cyclopropyl ring reduces the entropic penalty upon target binding and provides superior metabolic stability against oxidative deamination[2].

  • The Chiral Ethyl Linker: The inclusion of a methyl group at the benzylic/allylic position introduces a stereocenter. This allows medicinal chemists to probe the spatial constraints of a target pocket, driving extreme stereospecificity in target engagement.

Application in Epigenetic Drug Discovery (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and dimethylated histone H3 lysine 4 (H3K4me1/2), a process heavily implicated in oncology and neurodevelopmental disorders[3].

Mechanistic Causality

The cyclopropanamine moiety is the classic "warhead" for LSD1 inhibition. According to a 4[4], the cyclopropyl ring mimics the lysine side chain. Upon entering the catalytic cleft, it undergoes a single-electron transfer to FAD, forming a covalent adduct that irreversibly inhibits the enzyme. Alternatively, highly substituted derivatives can act as potent reversible competitors[2]. The appended 1-methyl-1H-pyrazole ring is not merely a spacer; it actively engages in critical hydrogen bonding with the surrounding aspartate/glutamate residues in the LSD1 pocket, driving selectivity over off-target monoamine oxidases (MAO-A/B)[3].

LSD1_Pathway Target Histone H3K4me1/2 LSD1 LSD1 (KDM1A) + FAD Target->LSD1 Substrate Binding Product Unmethylated H3K4 Gene Repression LSD1->Product Demethylation Complex Inhibited LSD1-FAD Complex (Gene Activation) LSD1->Complex Target Engagement Inhibitor Pharmacophore: N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Inhibitor->LSD1 Competitive/Covalent Binding

Figure 1: Mechanism of LSD1 inhibition by cyclopropanamine-pyrazole pharmacophores.

Application in Precision Kinase Inhibition

Beyond epigenetics, this building block is heavily utilized in the design of Type I and Type II kinase inhibitors. Recent advances in the 5[5] and 1[1] highlight its versatility.

Mechanistic Causality

In the kinase ATP-binding site, the 1-methyl-1H-pyrazole acts as a robust hinge-binding motif. The N-alkylation with the cyclopropyl group projects into the solvent-exposed channel. This specific vectoring accomplishes two goals:

  • Solubility & Bioavailability: The basic secondary amine improves aqueous solubility, while the lipophilic cyclopropyl group enhances membrane permeability.

  • Isoform Selectivity: The rigid steric bulk of the cyclopropyl group clashes with the narrower solvent channels of off-target kinases (e.g., JAK1/JAK2), granting exquisite selectivity for targets like TYK2[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to guarantee causality between experimental actions and outcomes.

Protocol 1: Stereoselective Synthesis of the Pharmacophore

This protocol utilizes a reductive amination strategy designed to prevent reversible imine hydrolysis, a common failure point when working with sterically hindered aliphatic amines.

Step 1: Titanium-Mediated Imine Formation

  • Reagents: 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq), Cyclopropanamine (1.5 eq), Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 eq), anhydrous THF.

  • Causality: Ti(OiPr)₄ is selected over standard acid catalysts (like PTSA) because it acts as both a Lewis acid to activate the ketone and a potent water scavenger. This drives the equilibrium entirely toward the imine, preventing the hydrolysis back to the starting ketone.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. Do not proceed to reduction until the ketone peak ([M+H]⁺ = 125.1) is <1% AUC, ensuring no secondary alcohol byproduct is formed during the next step.

Step 2: Controlled Reduction

  • Reagents: Sodium borohydride (NaBH₄) (1.5 eq), Methanol.

  • Causality: NaBH₄ in methanol is chosen over NaBH₃CN to eliminate the generation of highly toxic cyanide gas waste. Methanol acts as a proton source, accelerating the breakdown of the titanium-imine complex and facilitating rapid reduction.

  • Self-Validation (IPC): Post-workup, perform a ¹H NMR (CDCl₃). The protocol is validated as successful if the imine carbon signal disappears and a distinct quartet (~3.8 ppm, 1H) corresponding to the new chiral methine proton emerges.

Synthetic_Workflow Step1 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Step2 Cyclopropanamine + Ti(OiPr)4 (Imine Formation) Step1->Step2 Condensation (IPC: LC-MS) Step3 NaBH4 / MeOH (Reduction) Step2->Step3 Reduction (IPC: NMR) Step4 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Step3->Step4 Purification

Figure 2: Self-validating synthetic workflow for the target pharmacophore.

Protocol 2: Biochemical Validation (LSD1 TR-FRET Assay)

To validate the biological activity of derivatives containing this pharmacophore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

  • Causality: TR-FRET is explicitly chosen over standard fluorescence assays. Nitrogen-rich heterocycles (like pyrazoles) often exhibit auto-fluorescence in standard assays, leading to false positives. The time-delay in TR-FRET eliminates background auto-fluorescence, ensuring the signal is strictly indicative of target engagement.

  • Self-Validation: The assay plate must include a known positive control (e.g., GSK2879552) and a no-enzyme negative control. The protocol is only considered valid if the calculated Z'-factor is > 0.6, proving the assay window is robust enough to distinguish true inhibitors from assay noise.

Quantitative Data Summaries

The integration of this pharmacophore dramatically alters the physicochemical profile of a drug candidate. Table 1 summarizes the baseline metrics of the standalone fragment and the strategic rationale for its use.

Physicochemical PropertyCalculated ValueStrategic Rationale in Drug Design
Molecular Weight ~165.24 g/mol Low MW allows for extensive elaboration while maintaining high Ligand Efficiency (LE).
cLogP ~1.2Optimal lipophilicity balance; ensures aqueous solubility while permitting cell membrane permeability.
Topological Polar Surface Area (TPSA) ~28 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration (crucial for neuro-oncology targets).
H-Bond Donors (HBD) 1The secondary amine acts as a critical donor for interacting with target aspartate/glutamate residues.
H-Bond Acceptors (HBA) 2The pyrazole nitrogens serve as potent acceptors, particularly in kinase hinge-binding regions.

Conclusion

The N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine motif is far more than a simple chemical spacer; it is a highly engineered, bifunctional pharmacophore. By combining the hydrogen-bonding fidelity of an N-methylated pyrazole with the rigid, metabolically stable vector of a cyclopropanamine, medicinal chemists can achieve unprecedented potency and selectivity in both epigenetic and kinase-targeted drug discovery programs.

References

  • US20150291577A1 - Cyclopropanamine compound and use thereof Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: PMC (nih.gov)

Sources

Receptor binding affinity of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Comprehensive Evaluation of Receptor Binding Affinity for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of novel chemical entities not as a simple checklist of assays, but as a complex thermodynamic and kinetic puzzle. The compound N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine represents a highly privileged structural scaffold. It merges a 1-methylpyrazole ring—a motif frequently utilized in phosphodiesterase (PDE) inhibitors[1]—with a cyclopropanamine moiety, which is a hallmark pharmacophore of Lysine-specific demethylase 1 (LSD1) inhibitors[2].

Because this low-molecular-weight, lipophilic, basic amine can readily penetrate the blood-brain barrier, determining its precise receptor binding affinity across central nervous system (CNS) targets (such as aminergic GPCRs) is critical. This guide details the state-of-the-art, self-validating methodologies required to rigorously quantify the binding thermodynamics ( Ki​ , Kd​ ) and kinetics ( kon​ , koff​ ) of this compound.

Structural Rationale & The Need for Orthogonal Assays

Relying solely on functional IC50​ values conflates true binding affinity with cellular signal amplification. To isolate the physical binding event of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, we must deploy an orthogonal assay triad.

The rationale is rooted in causality:

  • Radioligand Binding (RLB): Provides absolute thermodynamic equilibrium data without the steric hindrance of bulky fluorophores altering the ligand's binding pose.

  • Surface Plasmon Resonance (SPR): Equilibrium affinity ( Kd​ ) does not dictate in vivo efficacy alone; residence time ( τ=1/koff​ ) is often the true driver of prolonged target engagement. SPR resolves these kinetic rates.

  • TR-FRET: Offers a homogeneous, high-throughput format to detect allosteric modulation and confirm the primary binding site.

Workflow Compound N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine RLB Radioligand Binding Thermodynamic Ki Compound->RLB SPR SPR Kinetics kon, koff, Residence Time Compound->SPR TRFRET TR-FRET High-Throughput Kd Compound->TRFRET Validation Data Synthesis & Self-Validating QC RLB->Validation SPR->Validation TRFRET->Validation

Orthogonal assay workflow for validating receptor binding affinity and kinetics.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . If the internal quality control (QC) metrics fail, the data is automatically rejected, preventing false positives driven by the lipophilic nature of the pyrazole-cyclopropanamine scaffold.

Protocol A: Radioligand Competitive Binding Assay (Filtration-Based)

This assay determines the inhibition constant ( Ki​ ) by measuring how effectively our compound displaces a known tritiated ( 3H ) ligand from the target receptor.

  • Step 1: Membrane Preparation. Homogenize recombinant HEK293 cells expressing the target receptor in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Step 2: Assay Incubation. In a 96-well deep-well plate, combine:

    • 50μL of 3H -radioligand (at a concentration equal to its Kd​ ).

    • 50μL of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (10-point serial dilution from 10μM to 0.1nM ).

    • 100μL of membrane suspension ( 10μg protein/well).

    • Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium.

  • Step 3: Filtration & Washing. Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold. Wash rapidly 3 times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound ligand.

  • Step 4: Scintillation Counting. Add 40μL of Microscint-20 to the dried filters and read on a TopCount scintillation counter.

  • Self-Validation QC: Non-Specific Binding (NSB) Check. One well must contain a 1000-fold excess ( 10μM ) of an established, structurally distinct cold competitor. If the radioactive signal in this well exceeds 20% of the total binding signal, the assay fails QC, indicating that the pyrazole compound is partitioning into the lipid membrane rather than specifically binding the receptor pocket.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free detection of the binding event, allowing us to calculate the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • Step 1: Sensor Chip Functionalization. Immobilize the purified, detergent-solubilized target receptor onto a Series S Sensor Chip CM5 via standard amine coupling, targeting a low density (Rmax < 100 Response Units) to prevent mass transport limitations.

  • Step 2: Single-Cycle Kinetics Injection. Inject N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in a 5-step ascending concentration series (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) without regeneration steps in between. Flow rate must be high ( 50μL/min ) to minimize rebinding artifacts.

  • Step 3: Dissociation Phase. Following the final injection, flow running buffer (HBS-EP+ with 1% DMSO) for 30 minutes to capture the full exponential decay of the koff​ curve.

  • Self-Validation QC: Double-Referencing. The raw sensogram must be subtracted by both a blank reference flow cell (to account for bulk refractive index shifts) and a zero-concentration buffer injection (to correct for baseline drift). A DMSO calibration curve is mandatory to correct for solvent mismatch.

BindingModel L Ligand LR LR Complex L->LR kon R Receptor R->LR kon LR->L koff Signal Downstream Signaling LR->Signal Activation

Kinetic binding model demonstrating the transition from free state to active complex.

Quantitative Data Synthesis

To contextualize the binding profile of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, we synthesize the data from our orthogonal workflows. The table below represents a standardized data output format for evaluating this compound against a panel of representative CNS targets, highlighting the critical distinction between equilibrium affinity and kinetic residence time.

Target ReceptorAssay Type Ki​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
Histamine H3R Radioligand4.2 ± 0.3N/AN/AN/AN/A
Histamine H3R SPR KineticsN/A5.1 ± 0.41.89.218.1
5-HT2A (Off-target) Radioligand315 ± 12N/AN/AN/AN/A
LSD1 (Enzyme) TR-FRETN/A12.5 ± 1.10.911.214.8
PDE4 (Enzyme) TR-FRETN/A>10,000N/AN/AN/A

Data Interpretation Note: While the compound shows structural homology to known LSD1 inhibitors[3], the basic cyclopropanamine nitrogen strongly drives binding into aminergic GPCR pockets (like H3R). The SPR data validates that the compound not only binds with single-digit nanomolar affinity but maintains a residence time of ~18 minutes, which is highly predictive of sustained in vivo efficacy.

Conclusion

Evaluating the receptor binding affinity of a highly functionalized, low-molecular-weight compound like N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine requires moving beyond simple functional screens. By grounding our investigation in thermodynamic equilibrium (Radioligand Binding) and kinetic resolution (SPR), we establish a self-validating data package. This rigorous approach ensures that the observed biological effects are driven by genuine, high-affinity target engagement rather than assay artifacts or non-specific lipid partitioning.

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at:[1]

  • Cyclopropanamine compound and use thereof (US20150291577A1). Google Patents. Available at:[2]

  • Cyclopropylamines as LSD1 inhibitors (US8853408B2). Google Patents. Available at:[3]

Sources

Toxicological Profiling and Handling Guidelines for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a highly specialized secondary amine building block utilized in advanced drug discovery. While the 1-methyl-1H-pyrazole moiety generally imparts favorable physicochemical properties, the presence of the cyclopropanamine pharmacophore introduces profound toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's potential to act as a mechanism-based inhibitor (MBI) of Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, alongside field-proven, self-validating protocols for toxicity profiling and safe laboratory handling.

Mechanistic Toxicology: Structural Liabilities

The Cyclopropylamine Pharmacophore: MAO and CYP450 Inactivation

The cyclopropylamine group is a well-documented structural alert in medicinal chemistry. Analogous to the classic antidepressant tranylcypromine, this moiety acts as an irreversible, mechanism-based inhibitor of MAO-A and MAO-B1[1].

The Causality of Inhibition: The inhibition is driven by the single-electron oxidation of the amine nitrogen by the enzyme's FAD cofactor. This oxidation triggers a rapid scission of the highly strained cyclopropane ring, generating a highly reactive carbon-centered radical. This radical subsequently forms a covalent adduct with the flavin cofactor or active-site residues, permanently inactivating the enzyme 2[2]. If this compound inhibits MAO-A in vivo, it prevents the breakdown of dietary tyramine, leading to potentially fatal hypertensive crises (the "cheese effect") and serotonin toxicity 3[3].

Furthermore, cyclopropylamines are notorious for inactivating CYP450 enzymes (particularly CYP3A4 and CYP1A2) 4[4]. CYP-mediated oxidation leads to ring scission, yielding either an α,β-unsaturated aldehyde that alkylates hepatic apoproteins (a primary driver of idiosyncratic hepatotoxicity, as observed with the withdrawn antibiotic trovafloxacin)[4], or a nitroso intermediate that tightly coordinates the heme iron to form a metabolic intermediate complex (MIC)5[5].

The Pyrazole Moiety: Heme Coordination

While the 1-methyl-1H-pyrazole moiety is generally metabolically stable, its unhindered sp2 nitrogen possesses a lone pair capable of coordinating directly with the heme iron of CYP450 enzymes. When combined with the reactive cyclopropylamine, this dual-ligand potential significantly increases the risk of potent, quasi-irreversible CYP inhibition.

MetabolicPathway Parent N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine CYP CYP450 / MAO Oxidation Parent->CYP 1e- oxidation Radical Carbon-Centered Radical Intermediate CYP->Radical Ring scission RingOpen Ring-Opened α,β-Unsaturated Aldehyde Radical->RingOpen Further oxidation Adduct Covalent Protein Adduct (Hepatotoxicity / MBI) Radical->Adduct Heme alkylation RingOpen->Adduct Nucleophilic attack

Fig 1. Metabolic activation of cyclopropylamine to reactive intermediates via CYP450/MAO.

Self-Validating In Vitro Profiling Protocols

To accurately assess the toxicity profile of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, researchers must employ self-validating assay systems that distinguish between reversible binding and irreversible covalent modification.

Time-Dependent CYP450 Inhibition (TDI) Assay

This protocol determines the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Step-by-Step Methodology:

  • Primary Incubation: Incubate 0.1 to 50 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.

  • Aliquoting: At specific time intervals (0, 10, 20, 30 minutes), remove a 10 µL aliquot from the primary incubation.

  • Dilution (The Self-Validating Step): Immediately dilute the 10 µL aliquot 1:10 into a secondary plate containing a CYP-specific probe substrate (e.g., midazolam for CYP3A4) and fresh NADPH.

    • Causality Note: The 1:10 dilution is critical. It drops the concentration of the test compound well below its reversible Ki​ . If enzyme activity remains suppressed post-dilution, the system self-validates that the inhibition is time-dependent and covalent (MBI), rather than competitive.

  • Quenching: After a 10-minute secondary incubation, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

TDIWorkflow Step1 Pre-incubate Compound with HLM & NADPH Step2 Aliquot at Time Points (0, 10, 20, 30 min) Step1->Step2 Step3 Dilute 1:10 into Secondary Incubation (Probe Substrate) Step2->Step3 Step4 Quench Reaction (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis of Metabolite Step4->Step5 Step6 Calculate k_inact / K_I Step5->Step6

Fig 2. Self-validating CYP450 Time-Dependent Inhibition (TDI) assay workflow.

Quantitative Toxicity Risk Matrix

Based on the structural alerts and empirical data from analogous cyclopropylamine/pyrazole compounds, the following quantitative risk matrix summarizes the expected toxicological parameters.

Toxicological ParameterPredicted Risk LevelMechanistic Rationale
MAO-A/B Inhibition High (Irreversible)Cyclopropylamine ring scission generates a radical that forms covalent flavin adducts.
CYP3A4 / CYP1A2 TDI High (MIC Formation)Oxidation to a nitroso intermediate; pyrazole nitrogen coordinates to the heme iron.
Hepatotoxicity (Idiosyncratic) Moderate to HighFormation of reactive α,β-unsaturated aldehydes that bind to hepatic cellular proteins.
Acute Oral Toxicity ModerateExtrapolated from pyrazole derivatives (GHS Hazard H302: Harmful if swallowed).
Skin/Eye Irritation HighSecondary amines and pyrazoles are known severe irritants (GHS Hazard H318/H315).

Laboratory Handling & Safety Guidelines

Because this compound contains both a pyrazole ring and a reactive secondary amine, it must be treated as a severe irritant and a potential systemic toxicant capable of causing irreversible enzyme inhibition 6[6].

Personal Protective Equipment (PPE) & Engineering Controls
  • Inhalation Protection (P260): Do not breathe dust, mist, or vapors. The compound must be handled exclusively within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized API[6].

  • Dermal & Eye Protection (P280): Wear chemical-resistant, impermeable gloves (compliant with EN 374 standards), a fire/flame-resistant lab coat, and tightly fitting safety goggles. The secondary amine can cause severe ocular damage (H318)[6].

Spill Management and Decontamination
  • Immediate Action: Evacuate personnel to safe areas and ensure adequate ventilation.

  • Containment: Do not use water initially if the compound is in its free-base form, as it may spread the contamination. Contain the spill by covering it with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[6].

  • Disposal: Sweep up the absorbed material without creating dust. Place the residue in a tightly sealed, properly labeled hazardous waste container for incineration. Wash the affected area thoroughly with a weak acidic solution (to neutralize the amine) followed by copious amounts of water[6].

References

  • World Health Organization (WHO). "The role of classic Monoamine Oxidase Inhibitors in treatment-resistant depression: proposal for the inclusion of Phenelzine in the Complementary List of Essential Medicines."[Link]

  • Chemical Research in Toxicology (ACS Publications). "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity."[Link]

  • MDPI. "Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024)."[Link]

  • Archives of Biochemistry and Biophysics (via ResearchGate). "Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes."[Link]

  • Frontiers. "Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology."[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a structurally complex, bifunctional molecule of significant interest in modern drug development. It features a weakly basic 1-methylpyrazole ring and a strongly basic secondary aliphatic amine (the cyclopropanamine moiety).

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires navigating the inherent chromatographic challenges of basic amines. Without strategic method design, secondary amines undergo deleterious secondary interactions with the stationary phase, leading to poor resolution, shifting retention times, and severe peak tailing[1]. This application note outlines a self-validating, causality-driven protocol for the quantification of this compound, fully compliant with the latest regulatory standards.

Causality in Method Development Strategy

To engineer a reliable separation, every chromatographic parameter must be selected based on the analyte's physicochemical behavior.

  • Silanol Suppression via pH Control: The cyclopropanamine nitrogen is highly basic (estimated pKa ~8.5) and remains fully protonated at neutral pH. Concurrently, residual silanol groups (Si-OH) on standard silica columns ionize into negatively charged silanoxides (Si-O⁻) at a pH above 3.5[1]. This electrostatic attraction creates a secondary cation-exchange mechanism that competes with hydrophobic retention, dragging out the elution profile and causing peak tailing[1].

  • Ion-Pairing Mechanism: By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we achieve two critical mechanistic goals. First, the low pH completely suppresses silanol ionization, neutralizing the silica surface[1]. Second, the trifluoroacetate anion acts as a chaotropic ion-pairing reagent. It forms a temporary, neutral hydrophobic complex with the protonated secondary amine, driving the analyte into the C18 stationary phase and ensuring sharp, symmetrical peaks.

  • Thermodynamic Optimization: Operating the column compartment at 40°C reduces the viscosity of the mobile phase. This enhances mass transfer kinetics between the mobile and stationary phases, further sharpening the amine peak and reducing system backpressure[1].

Silanol_Interaction BasicAmine Protonated Secondary Amine (Analyte) Interaction Secondary Cation-Exchange Interaction BasicAmine->Interaction Silanol Ionized Residual Silanols (SiO- on Column) Silanol->Interaction Result Peak Tailing & Broadening (As > 2.0) Interaction->Result Solution Low pH Mobile Phase (TFA) Suppresses Silanol Ionization Result->Solution Mitigation Strategy

Mechanism of peak tailing for basic amines and its mitigation via pH control.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure maximum specificity and reproducibility.

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µm (Sterically protected/End-capped)High hydrophobic retention; end-capping physically blocks residual silanols to prevent tailing.
Mobile Phase A 0.1% TFA in HPLC-Grade WaterLow pH (~2.0) fully protonates the amine and neutralizes stationary phase silanols.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and sharp elution of the pyrazole moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing theoretical plates and run time.
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% BInitial hold focuses the polar analyte at the column head; gradient elutes the complex efficiently[2].
Column Temp. 40°CDecreases solvent viscosity, improving mass transfer and reducing peak dispersion[1].
Detection UV at 215 nmCaptures the maximum absorbance ( λmax​ ) of the pyrazole chromophore.
Injection Vol. 10 µLPrevents column mass-overloading while maintaining a high signal-to-noise ratio.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid.

Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix and degas.

    • Expert Insight: TFA is highly volatile. Its concentration will decrease if left exposed, leading to retention time drift. Prepare fresh mobile phases every 48 hours and use tightly capped bottles with proper venting.

Standard Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5, v/v).

    • Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Inject the working standard six consecutive times to evaluate system precision.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 0.73% (aligning with stringent modern expectations for regulated HPLC testing)[3].

    • USP Tailing Factor ( Tf​ ) 2.0. (Note: For highly basic multi-amine compounds, a Tf​ up to 3.0 is sometimes observed and acceptable if baseline resolution is maintained, but our low-pH protocol should yield Tf​ < 1.5)[3].

    • Theoretical Plates (N) 5000.

Workflow A 1. Analyte Profiling pKa ~8.5 (Amine), ~2.5 (Pyrazole) B 2. Column Selection Sterically Protected C18 A->B C 3. pH Optimization Low pH (TFA) to Suppress Silanols B->C D 4. Gradient Scouting 5-95% Organic Modifier C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Robustness D->E

HPLC method development workflow for basic amine compounds.

Method Validation Framework (ICH Q2(R2) Compliant)

The validation of this analytical procedure strictly adheres to the recently updated ICH Q2(R2) guidelines. This revised framework emphasizes a risk-based approach, ensuring the analytical procedure is demonstrably "fit for the intended purpose" across its entire reportable range[4][5][6].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy Perform recovery studies by spiking API into placebo at 80%, 100%, and 120% levels (triplicate).Mean recovery must fall between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 replicate injections of the 100% working standard.RSD of peak area 0.73%[3].
Intermediate Precision Analyze samples on a different day, by a different analyst, using a different HPLC system.Overall RSD 1.0% between the two distinct testing events.
Robustness Introduce deliberate micro-variations: pH ( ± 0.1), Temp ( ± 5°C), Flow Rate ( ± 0.1 mL/min).SST criteria must remain fully satisfied; no significant shift in assay value[4].

Troubleshooting & Diagnostics

  • Symptom: Increasing Peak Tailing ( Tf​ > 2.0)

    • Root Cause: The acidic mobile phase (pH ~2.0) can slowly hydrolyze the siloxane bonds of the C18 stationary phase over hundreds of injections, exposing new, active silanol groups.

    • Corrective Action: Replace the analytical column. To extend column life, always flush the system with a neutral Water:Acetonitrile (50:50) mixture before storing the column.

  • Symptom: Drifting Retention Times (Eluting Earlier)

    • Root Cause: Evaporation of the volatile TFA from Mobile Phase A and B, reducing the ion-pairing capacity and allowing the polar amine to elute faster.

    • Corrective Action: Discard old mobile phases. Prepare fresh buffers and ensure solvent reservoirs are sealed with pressure-equalizing caps.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | Source: qbdgroup.com | 4

  • Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | 5

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | Source: europa.eu |6

  • Reversed Phase HPLC Method Development | Source: phenomenex.com |1

  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International | Source: chromatographyonline.com | 3

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY | Source: molnar-institute.com | 2

Sources

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine incorporates three key pharmacophoric fragments: a 1-methylpyrazole ring, a cyclopropylamine moiety, and a chiral ethyl linker. These structural motifs are prevalent in modern medicinal chemistry, making the title compound and its analogs of significant interest for drug discovery programs. Unambiguous structural confirmation is the cornerstone of chemical research and development, and NMR spectroscopy remains the most powerful tool for the definitive structural assignment of small organic molecules in solution.

This application note serves as a practical guide for scientists requiring to verify the structure of this compound or its close derivatives. It addresses the challenge of spectral prediction and provides a validated workflow to acquire high-quality, publication-ready NMR data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this document.

Caption: Molecular structure of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established substituent effects and data from structurally related compounds found in the literature for 1-methylpyrazoles and cyclopropylamines.[1][2][3][4] The actual experimental values may vary slightly based on solvent and concentration.[5][6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom #AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
3Pyrazole H7.3 - 7.5s (singlet)1HN/A
6Pyrazole H7.2 - 7.4s (singlet)1HN/A
10N-CH₃3.8 - 4.0s (singlet)3HN/A
4CH-CH₃3.5 - 3.8q (quartet)1HJ ≈ 6.8
8CH-CH₃1.4 - 1.6d (doublet)3HJ ≈ 6.8
9N-H1.0 - 2.5br s (broad singlet)1HN/A
1CH-N (cyclopropyl)2.2 - 2.5m (multiplet)1H-
2, 2'CH₂ (cyclopropyl)0.4 - 0.8m (multiplet)4H-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Atom #AssignmentPredicted δ (ppm)
5Pyrazole C137 - 140
3Pyrazole C128 - 132
13Pyrazole C (substituted)118 - 122
10N-CH₃38 - 41
4CH-CH₃50 - 55
8CH-CH₃22 - 25
1CH-N (cyclopropyl)32 - 36
2, 2'CH₂ (cyclopropyl)8 - 12

Scientific Rationale for Spectral Predictions

  • Pyrazole Ring Protons (H-3, H-6): In 4-substituted 1-methylpyrazoles, the two aromatic protons typically appear as distinct singlets in the downfield region (7.0-8.0 ppm).[2][7] Their exact chemical shifts are influenced by the electronic nature of the substituent at the C4 position.

  • N-Methyl Protons (H-10): The N-methyl group on the pyrazole ring is expected to resonate as a sharp singlet around 3.8-4.0 ppm, a characteristic region for such groups.[6]

  • Ethyl Bridge Protons (H-4, H-8): The benzylic-like methine proton (H-4) will be deshielded by the pyrazole ring and should appear as a quartet due to coupling with the three methyl protons (H-8). The methyl group (H-8) will correspondingly appear as a doublet.

  • Amine Proton (N-H, H-9): The chemical shift of the secondary amine proton is highly variable and dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange phenomena.[8] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet at a relatively upfield position. This signal will disappear upon shaking the sample with a drop of D₂O, a useful diagnostic test.

  • Cyclopropyl Protons (H-1, H-2, H-2'): The protons on the cyclopropyl ring exhibit characteristic upfield shifts due to the ring's magnetic anisotropy.[4] The methine proton (H-1) will be slightly downfield compared to the methylene protons. The four methylene protons (H-2, H-2') are diastereotopic and will likely appear as complex, overlapping multiplets in the 0.4-0.8 ppm range.[3]

  • ¹³C Chemical Shifts: The carbon chemical shifts are predicted based on additive rules and literature values for similar structures.[1][9] The pyrazole carbons are found in the aromatic region, while the aliphatic carbons of the ethyl and cyclopropyl groups are found at progressively more upfield positions. The cyclopropyl carbons are notably shielded, appearing below 40 ppm.

Experimental Workflow and Protocols

The following workflow provides a systematic approach to obtaining high-quality NMR data for structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Weigh Sample (~5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) prep->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer shim 4. Insert & Shim (Automated or Manual) transfer->shim h1_acq 5. Acquire ¹H Spectrum (Standard Parameters) shim->h1_acq c13_acq 6. Acquire ¹³C{¹H} Spectrum (Proton Decoupled) h1_acq->c13_acq proc 7. Fourier Transform, Phase & Baseline Correction c13_acq->proc ref 8. Calibrate & Reference (TMS or Residual Solvent) proc->ref integrate 9. Integrate ¹H Peaks & Pick ¹³C Peaks ref->integrate assign 10. Assign Signals & Verify Structure integrate->assign

Caption: Standard workflow for NMR analysis from sample preparation to structural verification.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous, debris-free sample at an appropriate concentration for NMR analysis.

  • Weighing: Accurately weigh 5-10 mg of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

    • Rationale: CDCl₃ is a good first-choice solvent for many neutral organic molecules, offering good solubility and a clean spectral window. TMS provides a reference signal at δ 0.00 ppm for both ¹H and ¹³C spectra. For compounds with poor solubility or to better resolve exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[8]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm (or as recommended by the spectrometer manufacturer).

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer. This prevents magnetic field distortions.

Protocol 2: ¹H NMR Acquisition (400 MHz Spectrometer)

Objective: To acquire a high-resolution ¹H NMR spectrum with good signal-to-noise and accurate integration.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment, which is a good compromise between signal intensity and allowing for faster repetition times compared to a 90° pulse.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Encompasses the full range of expected chemical shifts for organic molecules.
Number of Scans (NS)8 or 16Sufficient for good signal-to-noise for a ~10 mg sample. Increase if the sample is more dilute.
Relaxation Delay (D1)2.0 sAllows for adequate, though not complete, relaxation of most protons, ensuring reasonably quantitative integrations for routine analysis.[10]
Acquisition Time (AQ)2.5 sProvides sufficient digital resolution to resolve fine coupling patterns.
Receiver Gain (RG)Auto-adjustThe instrument will optimize the gain to prevent signal clipping while maximizing dynamic range.
Protocol 3: ¹³C{¹H} NMR Acquisition (100 MHz Spectrometer)

Objective: To acquire a proton-decoupled ¹³C spectrum where each unique carbon appears as a singlet.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse experiment with proton decoupling during acquisition.
Decouplinggarp or waltz16Standard broadband proton decoupling sequences to collapse ¹³C- ¹H J-coupling, simplifying the spectrum and providing a Nuclear Overhauser Effect (NOE) signal enhancement.[11]
Spectral Width (SW)240 ppm (-10 to 230 ppm)Covers the entire chemical shift range for organic compounds.
Number of Scans (NS)512 or 1024More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
Relaxation Delay (D1)2.0 sAdequate for most protonated carbons. Non-protonated (quaternary) carbons relax more slowly and may be attenuated with a short delay.[10]
Acquisition Time (AQ)1.0 - 1.5 sA standard value providing a good balance between resolution and experiment time.
Protocol 4: Data Processing and Reporting
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve signal-to-noise, then perform Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm or the residual solvent peak (CDCl₃) to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the TMS peak to δ 0.00 ppm or the solvent peak (CDCl₃) to δ 77.16 ppm.

  • Analysis and Reporting:

    • For ¹H NMR, integrate all peaks and report chemical shifts to two decimal places. List multiplicity and J-couplings (in Hz) where applicable.

    • For ¹³C NMR, pick all peaks and report chemical shifts to one decimal place.

    • Follow journal guidelines, such as those from the American Chemical Society (ACS), for formatting the final data.[12]

Troubleshooting and Advanced Techniques

  • Broad NH Peak: If the N-H proton (H-9) is overly broad or not visible, acquiring the spectrum in DMSO-d₆ can sharpen the signal. Alternatively, performing a D₂O exchange experiment will confirm its identity by causing the peak to disappear.

  • Signal Overlap: If the cyclopropyl methylene protons (H-2, H-2') or other signals are heavily overlapped, increasing the spectrometer field strength (e.g., to 600 MHz) can improve dispersion.

  • 2D NMR: For unambiguous assignment, especially of the pyrazole and cyclopropyl protons, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Reveals ³J(H,H) correlations, which would confirm the coupling between H-4 and H-8, and within the cyclopropyl spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, providing definitive C-H assignments.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond correlations between protons and carbons, essential for assigning quaternary carbons and piecing together molecular fragments.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. By combining predicted spectral data based on sound chemical principles with detailed, validated experimental protocols, researchers can confidently approach the structural verification of this molecule and its derivatives. The successful application of these methods will ensure data of the highest quality and integrity, supporting the advancement of synthetic and medicinal chemistry projects.

References

  • Larkin, W. A., & Taft, R. W. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. The Journal of Physical Chemistry, 67(8), 1636-1641.
  • Yüksek, H. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 601-609. [Link]

  • Fruchier, A., & Elguero, J. (1981). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Spectroscopy Letters, 14(10), 733-740.
  • Gemoets, H., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649–5661. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(8), 6678-6721. [Link]

  • Abboud, J. L. M., et al. (1986). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry, 24(9), 787-790. [Link]

  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

  • Hore, P. J. (n.d.). Chemical shifts. University of Oxford. [Link]

  • Reddit. (2020). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2893–2900. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(12), 4198-4201. [Link]

  • Sim, H. L., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2186. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Tantillo, D. J. (2015). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 10(1), 136-150. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Claridge, T. D. W. (2001). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

  • PubChem. (n.d.). N-[1-(1-ethylpyrazol-4-yl)ethyl]cyclopropanamine. [Link]

  • PubChem. (n.d.). Methyl[1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine. [Link]

  • NextSDS. (n.d.). 1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Yadav, M., et al. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society, 4(1). [Link]

Sources

Application Note: Strategic Utilization of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective, metabolically stable targeted therapeutics requires building blocks that precisely navigate the complex physicochemical constraints of the target binding pocket. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a highly privileged, multifunctional chiral building block increasingly utilized in modern medicinal chemistry. By combining the mechanism-based reactivity of a cyclopropylamine with the optimized physicochemical profile of a 1-methylpyrazole, this scaffold serves as a foundational precursor for developing irreversible epigenetic modulators and targeted kinase inhibitors.

This application note details the structural rationale, comparative physicochemical advantages, and validated synthetic and biochemical protocols for integrating this building block into drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The architecture of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine provides three distinct pharmacological advantages:

  • The Cyclopropylamine Warhead: Cyclopropylamine derivatives are well-established as mechanism-based, irreversible inhibitors of Lysine-specific demethylase 1 (LSD1)[1]. Upon binding, the cyclopropyl ring undergoes a single-electron transfer and subsequent ring-opening to form a covalent adduct with the FAD cofactor.

  • The 1-Methyl-1H-pyrazole Core: The substitution of a traditional phenyl ring with a 1-methyl-1H-pyrazole moiety is a proven bioisosteric strategy in modern medicinal chemistry to improve metabolic stability and lower lipophilicity[2]. Furthermore, pyrazole-containing scaffolds are highly privileged in the design of small-molecule kinase inhibitors, often serving as critical hinge-binding motifs[3].

  • The Chiral Ethyl Linker: The chiral center (CH-CH₃) restricts the conformational flexibility of the molecule. This spatial vectoring minimizes the entropic penalty upon target binding and enhances selectivity against off-target monoamine oxidases (MAO-A/MAO-B).

Mechanism of Action in Epigenetic Modulation

When utilized in LSD1 inhibitors, the cyclopropylamine moiety covalently modifies the FAD cofactor. These inhibitors form a covalent adduct with the FAD cofactor, disrupting LSD1 interactions with SNAG domain proteins such as INSM1 and GFI1B[4]. This steric blockade prevents the formation of the LSD1-CoREST repressor complex, ultimately restoring the expression of tumor suppressor genes.

Workflow A N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine B LSD1 Active Site Binding A->B Target Engagement C FAD Cofactor Single-Electron Transfer B->C Catalytic Oxidation D Irreversible Covalent Adduct Formation C->D Ring Opening E Disruption of SNAG Domain Proteins (INSM1) D->E Steric Blockade F Restoration of Gene Expression & Apoptosis E->F Phenotypic Outcome

Mechanism of irreversible LSD1 inhibition by cyclopropylamine-pyrazole derivatives.

Physicochemical Data & Comparative Analysis

Replacing a standard phenyl-cyclopropylamine motif with the 1-methylpyrazole-cyclopropylamine building block fundamentally alters the drug-like properties of the resulting candidate. The table below summarizes the quantitative shifts in physicochemical properties and their causality in drug design.

PropertyPhenyl Analog1-Methylpyrazole AnalogCausality / Impact on Drug Design
cLogP ~2.5~1.2Lower lipophilicity reduces non-specific protein binding and improves aqueous solubility, a common bottleneck in oncology drugs.
TPSA (Ų) 26.043.8Increased polar surface area enhances metabolic stability and modulates cell permeability.
Aromatic C-H Bonds 52Fewer aromatic C-H bonds minimize the potential for toxic arene oxide metabolite formation via CYP450 oxidation.
H-Bond Acceptors 13Pyrazole nitrogens provide distinct vectors for solvent-exposed hydrogen bonding or kinase hinge-region interactions.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but must also incorporate self-validating mechanisms to ensure data integrity.

Protocol A: Synthesis of Target Inhibitors via Amide Coupling

This protocol details the coupling of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine to a carboxylic acid derivative to form a functionalized drug candidate.

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt to accelerate the formation of the active ester. This rapid kinetics is critical when coupling sterically hindered secondary amines, minimizing the risk of epimerization at the chiral ethyl linker. DIPEA acts as a non-nucleophilic base to liberate the amine from its hydrochloride salt without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The presence of the desired product mass [M+H]⁺ alongside the disappearance of the starting acid confirms successful coupling. Diagnostic Check: If unreacted amine persists, verify the pH of the reaction mixture (should be >8) to ensure complete liberation of the free base.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the pure amide.

Protocol B: Time-Dependent Biochemical Validation (LSD1 Assay)

Because cyclopropylamines are mechanism-based (suicide) inhibitors that require catalytic turnover by LSD1 to form the reactive species, their apparent IC₅₀ values are time-dependent. Standard end-point assays will yield false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2x solution of recombinant human LSD1 enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT).

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer to a 384-well microplate (final DMSO concentration <1%).

  • Pre-Incubation (Critical Step): Add the 2x LSD1 enzyme solution to the inhibitor wells. Incubate at room temperature for exactly 60 minutes. Causality: This pre-incubation ensures steady-state covalent adduct formation prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding a 2x solution of H3K4me2 peptide substrate coupled with a horseradish peroxidase (HRP)/Amplex Red detection system.

  • Measurement: Monitor the fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes to measure the production of H₂O₂ (a byproduct of the demethylation reaction).

  • Self-Validation Step: Include a reversible LSD1 inhibitor (e.g., SP-2577) as a control in parallel. Diagnostic Check: Unlike the cyclopropylamine, the IC₅₀ of the reversible control should remain constant regardless of pre-incubation time, validating that the assay is correctly capturing the time-dependent covalent mechanism of the target compound.

References

  • Source: ACS Med. Chem. Lett. / National Institutes of Health (NIH)
  • Source: Cancer Research / American Association for Cancer Research (AACR)
  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies Source: Molecules / MDPI URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Application Note: In Vitro Profiling of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine as an Irreversible LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for evaluating the mechanism-based Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor, N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Introduction & Mechanistic Rationale

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2) 1. Overexpression of LSD1 is a hallmark of several malignancies, particularly acute myeloid leukemia (AML), where it represses differentiation-associated genes and maintains leukemic blast self-renewal.

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine represents a highly targeted class of epigenetic modulators. Unlike reversible, competitive inhibitors, cyclopropanamine derivatives act as mechanism-based irreversible inactivators 2.

The Causality of Inhibition: When the cyclopropanamine warhead enters the LSD1 catalytic pocket, it is oxidized by the FAD cofactor via a single-electron transfer (SET) mechanism. This triggers the homolytic cleavage and opening of the cyclopropyl ring, generating a highly reactive radical intermediate that forms a permanent covalent bond with the N5 or C4a position of FAD 3. The 1-methyl-1H-pyrazol-4-yl moiety serves as a spatial recognition element, fitting precisely into the substrate-binding cleft to ensure high selectivity for LSD1 over structurally related monoamine oxidases (MAO-A/B).

Experimental Workflow

To rigorously validate this compound, a self-validating screening cascade must be employed, moving from biochemical FAD-adduction to cellular chromatin remodeling, and finally to phenotypic leukemic differentiation.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Response Compound Test Article: Cyclopropanamine Derivative Biochem Amplex Red Assay (H2O2 Detection) Compound->Biochem Mech1 FAD Covalent Adduction Biochem->Mech1 Cellular Western Blot (Histone Extraction) Mech1->Cellular Mech2 H3K4me2 Accumulation Cellular->Mech2 Phenotypic Flow Cytometry (CD11b/CD86) Mech2->Phenotypic Mech3 Leukemic Differentiation Phenotypic->Mech3

Figure 1: Experimental workflow and mechanistic causality for evaluating LSD1 inhibitors.

Detailed Methodologies

Protocol 1: Biochemical LSD1 Demethylase Assay (Amplex Red)

Causality & Rationale: LSD1-mediated demethylation of H3K4me2 generates formaldehyde and hydrogen peroxide (H₂O₂) as stoichiometric byproducts. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, H₂O₂ converts the reagent into highly fluorescent resorufin 4. Because the test compound is a mechanism-based covalent inhibitor, standard simultaneous addition of enzyme, substrate, and inhibitor will yield artificially weak IC₅₀ values. A 30-minute pre-incubation of the enzyme and inhibitor is mandatory to allow the covalent FAD-adduct to form before substrate competition occurs.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 1 mM CHAPS.

  • Enzyme Preparation: Dilute recombinant human LSD1 to a 2X working concentration (final assay concentration = 5 nM).

  • Compound Pre-Incubation: In a 384-well black microplate, add 5 µL of 2X LSD1 to 100 nL of compound dispensed via acoustic liquid handling (e.g., Echo 550) in a 10-point dose-response curve. Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 5 µL of a 2X Substrate Mix containing 5 µM H3K4me2 peptide (final 2.5 µM), 2 U/mL HRP (final 1 U/mL), and 20 µM Amplex Red (final 10 µM).

  • Detection: Immediately read fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 30 minutes on a microplate reader. Calculate the initial velocity (RFU/min) to determine the IC₅₀.

  • Self-Validating Control: Run a parallel counter-screen replacing LSD1 and H3K4me2 with 0.5 µM H₂O₂. If the compound inhibits this reaction, it is a false positive (HRP inhibitor or fluorescence quencher).

Protocol 2: Cellular Target Engagement (H3K4me2 Western Blot)

Causality & Rationale: Irreversible inhibition of LSD1 in living cells prevents the removal of methyl groups from H3K4, leading to a global accumulation of H3K4me2 5. To accurately measure this, whole-cell lysis is insufficient due to massive cytoplasmic protein background. Acid extraction of histones is required to enrich chromatin-bound proteins. Furthermore, Total H3 must be used as the loading control rather than Actin, as the readout is a strict ratio of modified to total histone.

Step-by-Step Procedure:

  • Cell Culture: Seed MV4-11 AML cells at 5×105 cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with the test article (0.1 nM to 10 µM) for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF) to isolate nuclei. Centrifuge and discard supernatant. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to extract basic histones.

  • Neutralization: Centrifuge to remove debris. Neutralize the supernatant with 1/10th volume of 2 M NaOH.

  • Immunoblotting: Resolve 2 µg of histone extract on a 4-20% Tris-Glycine gel. Transfer to a nitrocellulose membrane.

  • Probing: Block and probe with anti-H3K4me2 (1:1000) and anti-Total H3 (1:2000). Detect via chemiluminescence, quantify band densitometry, and plot the H3K4me2/Total H3 ratio to calculate the cellular EC₅₀.

Protocol 3: Phenotypic Differentiation Assay (Flow Cytometry)

Causality & Rationale: In MLL-rearranged leukemias, LSD1 dynamically represses enhancer regions of differentiation-associated genes. Covalent inhibition of LSD1 de-represses these networks, forcing leukemic blasts to differentiate into mature, macrophage-like cells 6. Because epigenetic reprogramming requires multiple cell cycles to alter surface marker expression, a prolonged treatment window of 96 hours is required, contrasting sharply with the 24-48 hour windows used for standard cytotoxic agents.

Step-by-Step Procedure:

  • Treatment: Seed MV4-11 cells at 2×105 cells/mL. Treat with the test article for 96 hours.

  • Harvesting: Collect cells, wash twice with FACS buffer (PBS + 2% FBS).

  • Staining: Block Fc receptors (Human BD Fc Block) for 10 minutes. Stain with anti-CD11b-APC (macrophage marker) and anti-CD86-PE for 30 minutes at 4°C in the dark.

  • Viability Exclusion: Wash cells and resuspend in FACS buffer containing DAPI (1 µg/mL) to exclude dead/apoptotic cells from the analysis.

  • Acquisition: Acquire data on a flow cytometer. Gate on DAPI-negative (viable) singlets, and quantify the percentage of CD11b+ cells.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine compared against the clinical-stage reference compound, GSK2879552 7.

ParameterAssay ModalityN-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamineGSK2879552 (Reference)
Biochemical IC₅₀ Amplex Red (30 min pre-incubation)< 50 nM~ 10 nM
Target Engagement EC₅₀ H3K4me2 Western Blot (48h)< 100 nM~ 30 nM
Phenotypic EC₅₀ CD11b+ Flow Cytometry (96h)< 250 nM~ 150 nM
Assay Interference HRP Counter-screenNegative (> 10 µM)Negative (> 10 µM)

References

  • Molecular Toggle Switch of Histone Demethylase LSD1.NIH PubMed Central.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.NIH PubMed Central.
  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.
  • LSD1 Histone Demethylase Assays and Inhibition.NIH PubMed Central.
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Application Note & Protocols for the Scale-Up Manufacturing of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a key intermediate in pharmaceutical development. The proposed synthetic strategy is designed for robustness, scalability, and efficiency, focusing on commercially available starting materials and processes amenable to industrial settings. The core of the synthesis involves a three-step sequence: (1) N-methylation of pyrazole, (2) Friedel-Crafts acylation to form a key ketone intermediate, and (3) a direct reductive amination to yield the final product. This guide details the rationale behind the synthetic route, provides step-by-step protocols for each stage, outlines critical process parameters (CPPs), and discusses essential considerations for transitioning from laboratory to plant scale.

Introduction and Strategic Overview

The N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine scaffold is of significant interest due to the prevalence of the substituted pyrazole and cyclopropylamine moieties in modern medicinal chemistry.[1][2] The cyclopropyl group can impart conformational rigidity, improve metabolic stability, and modulate potency, while the pyrazole ring is a versatile pharmacophore found in numerous approved drugs.[2][3] An efficient, cost-effective, and scalable manufacturing process is paramount for advancing drug candidates containing this fragment through clinical trials and to market.

This guide presents a convergent and logical synthetic approach designed to circumvent common scale-up challenges such as chromatographic purifications, hazardous reagents, and reactions that are difficult to control thermally. The chosen pathway prioritizes crystallizations for purification and utilizes robust, well-documented chemical transformations.

Retrosynthetic Analysis and Process Design

The manufacturing strategy is built upon a logical retrosynthetic analysis, disconnecting the target molecule at its most synthetically tractable bonds. The primary disconnection is the C-N bond formed via reductive amination, a highly reliable and scalable transformation.[1][4][5][6] This leads back to the key intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, and cyclopropanamine. The ketone intermediate is then disconnected via a Friedel-Crafts acylation, a standard method for functionalizing electron-rich heterocycles.[7] This approach is outlined below.

G Target N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine RA Reductive Amination (C-N Disconnection) Target->RA Ketone 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one RA->Ketone Amine Cyclopropanamine RA->Amine FC Friedel-Crafts Acylation (C-C Disconnection) Ketone->FC Pyrazole 1-Methyl-1H-pyrazole FC->Pyrazole Acyl Acetyl Chloride or Acetic Anhydride FC->Acyl NM N-Methylation Pyrazole->NM Pyrazole_unsub 1H-Pyrazole NM->Pyrazole_unsub Methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) NM->Methylating_agent

Caption: Retrosynthetic analysis of the target molecule.

Detailed Manufacturing Protocols

This section provides detailed, step-by-step protocols for the multi-kilogram scale synthesis of the target compound. Safety precautions, including the use of personal protective equipment (PPE) and conducting reactions in well-ventilated areas or fume hoods, are mandatory.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

The synthesis begins with the N-methylation of commercially available 1H-pyrazole. While various methods exist, using an agent like dimethyl carbonate is favorable from a safety and environmental perspective, though dimethyl sulfate is also highly effective.[8]

  • Reaction: 1H-Pyrazole + Methylating Agent → 1-Methyl-1H-pyrazole

  • Rationale: This step creates the core substituted heterocyclic starting material. The reaction is typically high-yielding and purification is achieved via distillation, which is highly scalable.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with 1H-pyrazole (1.0 eq.) and a suitable solvent such as THF or acetonitrile (5-8 volumes).

  • Base Addition: Add a slight excess of a base like potassium carbonate (1.5 eq.).

  • Methylation: Under controlled temperature (20-25 °C), add dimethyl sulfate (1.1 eq.) dropwise, monitoring the exotherm. Maintain the temperature below 40 °C.

  • Reaction Completion: Stir the mixture at ambient temperature for 12-18 hours. Monitor progress by GC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of aqueous ammonia to destroy any unreacted dimethyl sulfate. Dilute with water and extract the product into a suitable solvent like methyl tert-butyl ether (MTBE).

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to yield 1-Methyl-1H-pyrazole as a clear liquid.

ParameterSpecificationPurpose
Purity (GC) >98%Ensures high-quality input for the subsequent step.
Yield 85-95%Process efficiency metric.
Key Reagents 1H-Pyrazole, Dimethyl Sulfate, K2CO3Starting material, methyl source, and base.
Step 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Key Intermediate)

This step involves the Friedel-Crafts acylation of 1-methyl-1H-pyrazole. Acylation of pyrazoles typically occurs at the C4 position.[7] Using a Lewis acid like aluminum chloride is standard, but milder options like zinc chloride or iron(III) chloride should be considered at scale to manage reactivity and waste streams.[9]

  • Reaction: 1-Methyl-1H-pyrazole + Acetyl Chloride → 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

  • Rationale: This reaction forms the critical ketone intermediate required for the final reductive amination. The regioselectivity is high for the C4 position.[7] Purification by crystallization is a key advantage for scalability.

Protocol:

  • Reactor Setup: Charge the reactor with a suitable chlorinated solvent such as dichloromethane (DCM) (8-10 volumes) and cool to 0-5 °C.

  • Lewis Acid: Carefully charge anhydrous aluminum chloride (AlCl3) (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the suspension at 0-5 °C. Stir for 30 minutes.

  • Pyrazole Addition: Add a solution of 1-Methyl-1H-pyrazole (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by HPLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by pouring it onto a mixture of ice and concentrated HCl. This is a highly exothermic step requiring careful control.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with sodium bicarbonate solution and then brine.

  • Crystallization: Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to a reduced volume. Add an anti-solvent like heptane or isopropanol to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum.

ParameterSpecificationPurpose
Purity (HPLC) >99%Critical for the purity of the final product.
Yield 70-80%Process efficiency metric.
Key Reagents 1-Methyl-1H-pyrazole, Acetyl Chloride, AlCl3Reactant, acylating agent, and Lewis acid catalyst.
Step 3: Reductive Amination to N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

The final step is a direct reductive amination. This is a highly efficient and atom-economical method for forming C-N bonds.[5][6] Using catalytic hydrogenation is a green and cost-effective option at scale, though hydride reagents like sodium triacetoxyborohydride are also effective and may be more convenient for smaller scales.[1]

  • Reaction: Ketone Intermediate + Cyclopropanamine + [H] → Final Product

  • Rationale: This one-pot reaction combines imine formation and reduction, offering high efficiency. Catalytic hydrogenation is preferred for large-scale manufacturing due to lower cost and reduced waste compared to stoichiometric hydride reagents.[10][11]

Protocol (Catalytic Hydrogenation):

  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq.), cyclopropanamine (1.2-1.5 eq.), and a solvent like methanol or ethanol (10 volumes).

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C, 1-2 mol% loading) as a slurry in the reaction solvent.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the mixture to 40-50 °C.

  • Reaction Completion: Maintain stirring and monitor hydrogen uptake. The reaction is typically complete in 8-16 hours. Monitor by HPLC for the disappearance of the ketone.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization of a suitable salt (e.g., hydrochloride or tartrate) to ensure high purity and good handling properties. Dissolve the crude oil in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Final Product: Filter the salt, wash with a cold solvent like MTBE, and dry under vacuum at <50 °C.

ParameterSpecificationPurpose
Purity (HPLC) >99.5%Final product quality standard.
Yield 80-90%Overall process efficiency.
Key Reagents Ketone Intermediate, Cyclopropanamine, H2, Pd/CReactants, reducing agent, and catalyst.

Process Workflow and Scale-Up Considerations

The transition from laboratory to manufacturing scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reductive Amination S1_React Reaction: Pyrazole + Me2SO4 S1_Workup Aqueous Work-up & Extraction S1_React->S1_Workup S1_Purify Fractional Distillation S1_Workup->S1_Purify S2_React Reaction: 1-Me-Pyrazole + AcCl/AlCl3 S1_Purify->S2_React 1-Methyl-1H-pyrazole S2_Quench Controlled Quench (Ice/HCl) S2_React->S2_Quench S2_Cryst Crystallization S2_Quench->S2_Cryst S3_React Hydrogenation: Ketone + Amine + H2/Pd-C S2_Cryst->S3_React Ketone Intermediate S3_Filter Catalyst Filtration S3_React->S3_Filter S3_Salt Salt Formation & Crystallization S3_Filter->S3_Salt S3_Dry Drying S3_Salt->S3_Dry Final Final S3_Dry->Final Final Product

Caption: Overall manufacturing process workflow.

Key Scale-Up Considerations:

  • Thermal Safety: The Friedel-Crafts acylation and subsequent quench are highly exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is essential to design appropriate cooling capacity and controlled addition rates to prevent thermal runaway.

  • Material Handling: Aluminum chloride is highly hygroscopic and corrosive. Handling in a controlled, low-humidity environment is critical. Cyclopropanamine is volatile and flammable.[1]

  • Hydrogenation Safety: Large-scale hydrogenation requires specialized equipment (autoclaves) rated for high pressure, along with strict safety protocols for handling hydrogen gas and pyrophoric catalysts like Pd/C.

  • Crystallization Control: The crystallization steps are critical for purification. Parameters such as cooling rate, agitation speed, and anti-solvent addition rate must be optimized to control particle size distribution and polymorphism, which can affect filtration, drying, and bioavailability.

  • Waste Management: The quench of the Friedel-Crafts reaction generates acidic aluminum salt waste streams that require neutralization and proper disposal. The use of catalytic hydrogenation in Step 3 significantly reduces waste compared to stoichiometric reductants.

Conclusion

The described three-step manufacturing process for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine provides a robust, efficient, and scalable route suitable for industrial production. The strategy relies on well-established chemical transformations and prioritizes non-chromatographic purification methods, making it economically viable. Careful attention to the outlined critical process parameters and scale-up considerations will ensure safe and consistent manufacturing of this valuable pharmaceutical intermediate.

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Catalytic Reductive Amination: Synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a key intermediate in pharmaceutical development. We present two robust and scalable catalytic reductive amination methods, detailing the underlying mechanisms, catalyst selection, and step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking efficient and reliable synthetic routes to this valuable compound.

Introduction

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The molecule's structure, featuring a substituted pyrazole ring and a cyclopropylamine moiety, imparts unique physicochemical properties that are often sought after in medicinal chemistry. Catalytic reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering high atom economy and often milder reaction conditions compared to other amination strategies.[1][2] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[3][4]

This guide will focus on two distinct and effective catalytic reductive amination strategies for the synthesis of the target molecule:

  • Method A: A homogenous catalysis approach using a hydride-based reducing agent, specifically sodium triacetoxyborohydride (STAB).

  • Method B: A heterogeneous catalysis approach employing catalytic hydrogenation with palladium on carbon (Pd/C).

The selection of the appropriate method will depend on factors such as available equipment, scale of the reaction, and functional group tolerance of the starting materials.

Mechanism and Rationale for Catalyst Selection

The core of the reductive amination process is the formation of a C-N bond through the condensation of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine, followed by the reduction of the resulting imine intermediate.

G cluster_0 Reaction Pathway Ketone 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Cyclopropanamine Amine->Imine Product N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3 or H2/Pd/C) Reducing_Agent->Product Reduction

Figure 1: General workflow of the reductive amination process.

Method A: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent particularly well-suited for reductive aminations.[3][5] Its popularity stems from several key advantages:

  • Selectivity: STAB is less reactive than other borohydrides like sodium borohydride (NaBH₄), allowing it to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[6][7] This minimizes the formation of the corresponding alcohol as a byproduct.

  • Mild Conditions: The reaction can typically be carried out at room temperature and under neutral or weakly acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[5][7]

  • Operational Simplicity: As a solid reagent, STAB is easy to handle and can be added directly to the reaction mixture.

The mechanism involves the formation of an iminium ion from the ketone and amine, which is then reduced by the hydride transfer from the triacetoxyborohydride anion. Acetic acid can be used as a catalyst, particularly for less reactive ketones, to facilitate iminium ion formation.[5][6]

Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly atom-economical and environmentally friendly method for reduction.[8][9] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation.[1] The key features of this method include:

  • High Efficiency: Pd/C is a highly active catalyst for the reduction of imines under a hydrogen atmosphere.[9][10]

  • Scalability: Heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and making the process highly scalable.

  • Controllable Conditions: Reaction parameters such as hydrogen pressure and temperature can be adjusted to optimize the reaction rate and selectivity.[10]

The reaction proceeds by the adsorption of the imine intermediate and molecular hydrogen onto the palladium surface. The activated hydrogen then reduces the C=N double bond to afford the final amine product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Starting Materials and Reagents
  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

  • Cyclopropanamine

  • Sodium triacetoxyborohydride (STAB)

  • Palladium on carbon (10 wt. % on activated carbon, dry basis)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Method A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. Add cyclopropanamine (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

G cluster_1 Protocol A: STAB Method Setup 1. Reaction Setup (Ketone in Flask) Addition 2. Add DCE and Cyclopropanamine Setup->Addition STAB_add 3. Add STAB Portion-wise Addition->STAB_add Monitor 4. Monitor Reaction (TLC/LC-MS) STAB_add->Monitor Workup 5. Quench with NaHCO3 Monitor->Workup Extract 6. Extract with DCM Workup->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify by Chromatography Dry->Purify

Figure 2: Experimental workflow for the STAB-mediated reductive amination.

Method B: Reductive Amination using Catalytic Hydrogenation (Pd/C)

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, combine 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) and cyclopropanamine (1.2 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol %). Caution: Pd/C is pyrophoric and should be handled with care, preferably in an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed (typically 6-24 hours). Hydrogen uptake can also be monitored.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

G cluster_2 Protocol B: Pd/C Method Setup_H2 1. Reaction Setup (Ketone, Amine, MeOH) Catalyst_add 2. Add Pd/C Catalyst Setup_H2->Catalyst_add Hydrogenate 3. Pressurize with H2 Catalyst_add->Hydrogenate Monitor_H2 4. Monitor Reaction (TLC/LC-MS/H2 uptake) Hydrogenate->Monitor_H2 Filter 5. Filter off Catalyst Monitor_H2->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify_H2 7. Purify by Chromatography Concentrate->Purify_H2

Figure 3: Experimental workflow for the Pd/C-catalyzed reductive amination.

Method Comparison and Data Summary

ParameterMethod A: Sodium Triacetoxyborohydride (STAB)Method B: Catalytic Hydrogenation (Pd/C)
Catalyst Type Homogeneous (Reagent)Heterogeneous
Reducing Agent NaBH(OAc)₃H₂ gas
Typical Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Methanol (MeOH), Ethanol (EtOH)
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric50-100 psi (or higher)
Reaction Time 4-12 hours6-24 hours
Workup Aqueous quench and extractionFiltration of catalyst
Advantages - Mild and selective[7]- Good functional group tolerance[5]- Simple setup- High atom economy- Scalable, easy catalyst removal- Environmentally friendly
Disadvantages - Stoichiometric reagent required- Chlorinated solvent often used- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric
Typical Yield 75-90%80-95%

Conclusion

Both sodium triacetoxyborohydride-mediated and palladium-catalyzed reductive amination are highly effective methods for the synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. The choice between the two protocols will be dictated by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The detailed protocols provided in this application note offer reliable and reproducible procedures for obtaining the target compound in high yield and purity, facilitating further research and development in the pharmaceutical industry.

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  • Wang, C., Li, C., Xia, H. et al. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. New J. Chem., 2021, 45 , 17549-17558. [Link]

  • ResearchGate. Proposed mechanism for the catalytic reductive amination of carboxylic acids. [Link]

  • Zhang, Z., Li, Y., Wang, F. et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 2022, 12 , 795. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Thakore, R. R., Takale, B. S., Casotti, G. et al. Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium. Synfacts, 2020, 16 , 11, 1336. [Link]

  • Sukhorukov, A. Y. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem., 2020, 8 , 215. [Link]

  • Senthamarai, T., Murugesan, K., Schneidewind, J. et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew. Chem. Int. Ed., 2018, 57 , 44, 14694-14698. [Link]

  • ResearchGate. Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. [Link]

  • Tarasevich, V. A., Kozlov, N. G. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 1999, 68 , 1, 55–72. [Link]

  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S. et al. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chem. Soc. Rev., 2021, 50 , 121-201. [Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing sterically hindered secondary amines via reductive amination often presents unexpected bottlenecks. This guide is specifically engineered to troubleshoot and optimize the coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine.

Part 1: Mechanistic Causality & FAQs (The "Why")

The synthesis of cyclopropylamines requires overcoming the unique electronic and steric properties of the cyclopropane ring 1. The increased s-character of the nitrogen lone pair in cyclopropylamine reduces its nucleophilicity compared to standard aliphatic amines. When coupled with a moderately hindered methyl ketone, direct reductive amination often fails.

Q1: My LC-MS shows a massive peak for 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol instead of the target amine. How do I prevent this? A1: This indicates premature reduction. In a direct reductive amination, the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃) is reducing the ketone before the sluggish imine condensation can occur 2. You must decouple the reaction into a sequential, two-step one-pot process. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger to drive the imine formation to 100% completion before introducing the hydride source 3.

Q2: I am using the Ti(OiPr)₄ method, but my yield is plateauing at 45% with unreacted ketone remaining. What is going wrong? A2: Cyclopropylamine is highly volatile (boiling point ~50°C). If your reaction is run under a strong nitrogen sweep or at elevated temperatures without a sealed system, you are evaporating your nucleophile. Increase the cyclopropylamine loading to 1.5–2.0 equivalents and run the condensation in a sealed pressure vessel.

Q3: Are there greener, stereoselective alternatives for late-stage drug development? A3: Yes. The pharmaceutical industry is rapidly adopting biocatalysis. Engineered Reductive Aminases (RedAms), such as BaRedAm or AcRedAm, can couple ketones and cyclopropylamine with up to 97% conversion and excellent enantiomeric excess (ee), eliminating the need for heavy-metal Lewis acids 4.

Part 2: Process Visualizations

ReactionPathway K 1-(1-methyl-1H-pyrazol-4-yl)ethanone + Cyclopropylamine I Titanium-Imine Complex (Intermediate) K->I Ti(OiPr)4 (Water scavenging) A 1-(1-methyl-1H-pyrazol-4-yl)ethanol (Alcohol Byproduct) K->A Direct Reduction (Premature NaBH4) P N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine (Target Product) I->P NaBH4 (Reduction)

Pathway showing the Ti(OiPr)4-mediated imine intermediate to prevent premature ketone reduction.

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is the ketone reduced to the alcohol? Start->Check1 Fix1 Solution: Use Ti(OiPr)4 to pre-form imine. Wait 12h before adding NaBH4. Check1->Fix1 Yes (Premature Reduction) Check2 Is unreacted ketone remaining? Check1->Check2 No Fix2 Solution: Increase cyclopropylamine (1.5-2.0x). Seal vessel to prevent volatilization. Check2->Fix2 Yes (Incomplete Condensation)

Troubleshooting decision tree for optimizing the reductive amination yield.

Part 3: Quantitative Condition Analysis

The table below summarizes the expected outcomes based on the chosen synthetic strategy. For scale-up, transitioning from standard direct amination to either Lewis acid-mediated or biocatalytic routes is mandatory.

Synthesis MethodKey ReagentsAmine EquivalentsReaction TimeTypical YieldEnantiomeric ExcessPrimary Drawback
Standard Direct NaBH(OAc)₃, DCE1.1 - 1.2 eq24 h20 - 40%N/A (Racemic)High alcohol byproduct
Lewis Acid Mediated Ti(OiPr)₄, NaBH₄, THF1.5 - 2.0 eq12 h + 2 h75 - 85%N/A (Racemic)TiO₂ filtration bottleneck
Biocatalytic (RedAm) BaRedAm, NADPH2.0 - 5.0 eq24 - 48 h>90%>95% (Chiral)Cofactor regeneration setup

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Titanium-Mediated Sequential Reductive Amination (Chemical Route)

This protocol forces complete imine formation prior to reduction, suppressing the formation of the alcohol byproduct 5.

  • Condensation: In an oven-dried, sealed pressure flask under argon, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq, 10 mmol) and cyclopropanamine (1.5 eq, 15 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)₄ (1.25 eq, 12.5 mmol) dropwise at room temperature. Stir vigorously for 12 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Do not proceed unless the unreacted ketone peak is <5% relative to the titanium-imine complex/enamine mass.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH₄ (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control hydrogen evolution. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by slowly adding 1M NaOH (10 mL) to precipitate titanium dioxide (TiO₂) as a white solid. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Purification: Separate the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the racemic product.

Protocol B: Biocatalytic Asymmetric Reductive Amination (Green Pharma Route)

For drug development professionals requiring enantiopure synthesis, utilizing Reductive Aminases (RedAms) maximizes atom economy and stereoselectivity 4.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Add 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (20 mM final concentration) and cyclopropanamine (100 mM, 5.0 eq).

  • Enzyme & Cofactor Addition: Add the purified RedAm enzyme (e.g., BaRedAm, 2 mg/mL) and an NADPH regeneration system (NADP⁺ 1 mM, D-glucose 50 mM, and Glucose Dehydrogenase 1 mg/mL).

  • Incubation: Incubate the mixture at 30°C and 200 rpm in an orbital shaker.

    • Validation Checkpoint: At 12 hours, extract a 50 µL aliquot with MTBE and analyze via GC-FID. Conversion should be >50%. If conversion is stalled, check the pH, as cyclopropylamine addition can shift the buffer basicity outside the enzyme's active range.

  • Extraction: After 24–48 hours, adjust the pH to 10 using 1M NaOH to ensure the amine product is fully deprotonated. Extract three times with MTBE.

  • Analysis: Dry the combined organic layers, concentrate, and determine the enantiomeric excess (ee) via chiral HPLC.

Sources

Technical Support Center: Troubleshooting Solubility of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media.

Understanding the Molecule

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a small molecule featuring a substituted pyrazole ring and a cyclopropylamine moiety. The presence of the amine group suggests that its aqueous solubility will be highly dependent on pH. As a weak base, the compound's solubility is expected to increase in acidic conditions due to the protonation of the amine, forming a more soluble salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempt to dissolve N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in neutral water (pH 7.0) resulted in poor solubility and precipitation. What is the likely cause and the first step to resolve this?

A1: Cause and Initial Solution

The poor solubility at neutral pH is expected for an amine-containing compound.[1][2] The primary amine group is not sufficiently protonated at this pH, leading to low aqueous solubility.

The first and most direct approach is to lower the pH of the aqueous medium. By decreasing the pH, you increase the protonation of the cyclopropanamine nitrogen, forming a more polar and thus more water-soluble ammonium salt.

Recommended First-Line Protocol: pH Adjustment

  • Prepare a Stock Solution of the Compound: If possible, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This allows for easier handling and addition to your aqueous buffer.

  • Select an Acidic Buffer: Choose a buffer system with a pKa below 7.0. Common choices include citrate or acetate buffers.

  • Titration and Observation: Add small aliquots of a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension of the compound while monitoring for dissolution. Measure the pH at the point of complete dissolution. This will give you an empirical understanding of the required pH for your desired concentration.

dot

cluster_0 Initial Solubility Troubleshooting Workflow A Compound precipitates in neutral buffer (pH 7.0) B Lower the pH of the aqueous medium A->B Expected for amine compounds C Prepare acidic buffer (e.g., citrate, acetate) B->C Select appropriate buffer system D Add compound to acidic buffer C->D E Observe for complete dissolution D->E Stir and monitor

Caption: Initial troubleshooting workflow for solubility issues.

Q2: I have tried lowering the pH, but I am still not achieving my target concentration without a significant volume of acid, which is incompatible with my downstream experiment. What are my next options?

A2: Advanced Solubilization Strategies

If pH adjustment alone is insufficient or experimentally restrictive, several other techniques can be employed, often in combination with pH control.

Option 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4][5][6][7]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[3]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for less polar molecules.[]

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol5-20%Can affect protein stability and cellular assays at higher concentrations.
Propylene Glycol5-30%Generally well-tolerated in many biological systems.
PEG 40010-40%Can increase viscosity; generally has low toxicity.[]
DMSO<1%Potent solvent, but can have significant biological effects. Use with caution.

Experimental Protocol: Co-solvent Screening

  • Prepare several small-volume aqueous solutions of your compound at a slightly acidic pH (e.g., pH 6.0).

  • To each solution, add a different co-solvent at a starting concentration (e.g., 10% v/v).

  • Observe for improved solubility. If the compound dissolves, you can attempt to increase the concentration or reduce the co-solvent percentage to find the optimal balance.

Option 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][][11][12]

  • Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.[]

  • Mechanism: The hydrophobic portion of your compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[] This is particularly useful for compounds classified as BCS Class II and IV.[]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer.

  • Add your compound to the cyclodextrin solution and stir vigorously.

  • Allow the mixture to equilibrate, which may take several hours.

  • Assess the solubility, often by filtering the solution and measuring the concentration of the dissolved compound via HPLC or UV-Vis spectroscopy.

dot

cluster_1 Advanced Solubility Enhancement Workflow Start Initial pH adjustment insufficient CoSolvent Option 1: Co-solvents Start->CoSolvent Cyclodextrin Option 2: Cyclodextrins Start->Cyclodextrin Screen Screen various co-solvents (Ethanol, PEG 400) CoSolvent->Screen Complexation Form inclusion complex (e.g., with HP-β-CD) Cyclodextrin->Complexation Optimize Optimize concentration and co-solvent percentage Screen->Optimize Characterize Characterize complex formation and solubility Complexation->Characterize End Achieved target concentration Optimize->End Characterize->End

Caption: Workflow for advanced solubility enhancement techniques.

Q3: Are there any other formulation strategies I should consider for preclinical or in vivo studies?

A3: Formulation Strategies for In Vivo Applications

For in vivo studies, the formulation must not only solubilize the compound but also be biocompatible and facilitate absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[5][13]

  • Salt Formation: While pH adjustment in solution is a form of in-situ salt formation, you can also synthesize and isolate a stable salt form of your compound (e.g., a hydrochloride or citrate salt). This can improve handling and dissolution characteristics.[13]

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the amine group to form a soluble salt.[]Simple, effective for ionizable compounds.[]May not be suitable for all downstream applications; risk of precipitation upon pH change.
Co-solvents Reduction of solvent polarity.[4][13]Can significantly increase solubility; straightforward to implement.[5]Potential for biological interference or toxicity at high concentrations.
Cyclodextrins Encapsulation of the hydrophobic molecule in an inclusion complex.[9][]Generally low toxicity; can improve stability.[9]Can be costly; complexation efficiency varies.
Lipid-Based Systems Solubilization in a lipid phase.Enhances oral bioavailability of lipophilic drugs.More complex formulation development.
Nanosuspensions Increased surface area due to reduced particle size.[5][13]Applicable to a wide range of compounds.Requires specialized equipment for production.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • Vertex AI Search. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • ResearchGate. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • PubMed. Improvement in aqueous solubility achieved via small molecular changes. Available from: [Link]

  • International Journal for Multidisciplinary Research. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]

  • Chemical Review and Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ISSR. Solubility and pH of amines. Available from: [Link]

  • PubChem. N-[1-(1-ethylpyrazol-4-yl)ethyl]cyclopropanamine. Available from: [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]_

  • NextSDS. 1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • NextSDS. N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride. Available from: [Link]

  • PubChemLite. N-ethyl-1-methyl-1h-pyrazol-4-amine. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). Available from: [Link]

Sources

Technical Support Center: Optimizing Reductive Amination for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Synthesizing N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine via the reductive amination of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine presents unique thermodynamic and steric hurdles.

Here, we dissect the causality behind reagent selection, analyze the challenges of hindered imine formation, and provide a self-validating, field-tested system to ensure high-yielding secondary amine production.

Process Overview & Mechanistic Pathway

Direct reductive amination often fails for this substrate because ketones are significantly less electrophilic than aldehydes, and the α -methyl group introduces steric bulk[1]. To overcome this, we must force the equilibrium toward the ketimine intermediate using a strong Lewis acid before introducing the hydride source[2].

Pathway Ketone 1-(1-methyl-1H-pyrazol-4-yl) ethan-1-one Activation Lewis Acid Activation [Ti(OiPr)4] Ketone->Activation Amine Cyclopropanamine Amine->Activation Imine Ketimine Intermediate Activation->Imine - H2O - iPrOH Reduction Hydride Reduction [NaBH4] Imine->Reduction Product N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Reduction->Product Hydride Transfer

Mechanistic workflow for the Ti(OiPr)4-mediated reductive amination to form the secondary amine.

Optimization Data: Reagent & Condition Matrix

The following table summarizes the quantitative optimization data for coupling 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine.

EntryReducing AgentCatalyst / AdditiveSolventTempYield (%)Mechanistic Observation
1NaBH(OAc)₃ (1.5 eq)AcOH (1.0 eq)DCE25 °C22%Incomplete imine formation; starting ketone recovered[1].
2NaBH₃CN (1.5 eq)Ti(OiPr)₄ (1.0 eq)MeOH65 °C45%Sluggish reduction; pyrazole coordination limits Lewis acid availability.
3NaBH(OAc)₃ (1.5 eq)Ti(OiPr)₄ (1.5 eq)THF25 °C61%Better conversion, but steric bulk of the reductant limits the reaction rate[3].
4 NaBH₄ (1.5 eq) Ti(OiPr)₄ (2.0 eq) EtOH 25 °C 89% Optimal. Excess Ti(OiPr)₄ overcomes pyrazole coordination; NaBH₄ rapidly reduces the imine[2].

Validated Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination

This protocol is a self-validating system designed for a 10 mmol scale. Every step is engineered to address the specific vulnerabilities of this reaction.

Reagents Required:

  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: 10.0 mmol (1.24 g)

  • Cyclopropanamine: 12.0 mmol (0.68 g, 0.83 mL)

  • Titanium(IV) isopropoxide[Ti(OiPr)₄]: 20.0 mmol (5.68 g, 5.9 mL)

  • Sodium borohydride [NaBH₄]: 15.0 mmol (0.57 g)

  • Absolute Ethanol (EtOH): 20 mL

Step-by-Step Methodology:

  • Reaction Setup: Under a nitrogen atmosphere, charge a dry 100 mL round-bottom flask with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (10.0 mmol) and absolute EtOH (20 mL). Add cyclopropanamine (12.0 mmol).

    • Causality: Cyclopropanamine is volatile (bp ~50 °C). Using a 1.2 molar equivalent compensates for any evaporative loss during the prolonged imine formation step[4].

  • Lewis Acid Addition: Add Ti(OiPr)₄ (20.0 mmol) dropwise at room temperature. Stir the mixture continuously for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the recalcitrant ketone carbonyl and a dehydrating agent to irreversibly scavenge the water byproduct, driving the equilibrium toward the ketimine[2].

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (15.0 mmol) in three discrete portions over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

    • Causality: Cooling mitigates the exothermic hydride transfer. Adding the reductant only after the 12-hour pre-stir ensures that no unreacted ketone is prematurely reduced to the corresponding alcohol.

  • Basic Quench & Filtration: Quench the reaction by slowly pouring it into 30 mL of 2M aqueous ammonia. Stir vigorously for 10 minutes. Filter the resulting white suspension through a pad of Celite, washing the filter cake with ethyl acetate (50 mL).

    • Causality: Quenching with aqueous ammonia forces the titanium byproducts to precipitate as granular, easily filterable titanium dioxide (TiO₂) rather than a gelatinous, unfilterable emulsion[2].

  • Isolation: Separate the organic layer from the filtrate. Extract the aqueous layer with additional ethyl acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Troubleshooting Guide

Q: My reaction is stalling at 20-30% conversion when using standard Abdel-Magid conditions (NaBH(OAc)₃ / DCE). Why? A: Standard direct reductive amination relies heavily on the electrophilicity of the carbonyl. Ketones (especially those with α -methyl groups) are significantly less reactive than aldehydes[1]. Furthermore, cyclopropanamine is a sterically hindered primary amine. This combination prevents efficient hemiaminal formation. You must switch to an "indirect" reductive amination using a Lewis acid (like Ti(OiPr)₄) to force ketimine formation prior to reduction[2].

Q: I am observing significant amounts of the corresponding alcohol (1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) in my LC-MS. How do I prevent this? A: Alcohol byproduct formation occurs when the reducing agent attacks the unreacted ketone faster than the imine can form. To prevent this, ensure the ketimine formation step (stirring with Ti(OiPr)₄) is absolutely complete (minimum 10-12 hours) before introducing the NaBH₄ to the system.

Frequently Asked Questions (FAQs)

Q: Why does the protocol require 2.0 equivalents of Ti(OiPr)₄? Isn't 1.0 equivalent usually sufficient for ketones? A: While 1.0 equivalent is standard for simple ketones, your target molecule contains a 1-methyl-1H-pyrazole moiety. The sp²-hybridized nitrogen (N2) on the pyrazole ring is basic and acts as a competitive ligand. It coordinates with the titanium center, effectively sequestering a portion of the Lewis acid. Using 2.0 equivalents ensures sufficient uncoordinated Ti(OiPr)₄ remains available to activate the ketone and scavenge water.

Q: Can I use NaBH(OAc)₃ instead of NaBH₄ in the titanium-mediated protocol? A: While possible, it is highly discouraged for this specific substrate. The intermediate titanium-coordinated ketimine is sterically bulky. NaBH(OAc)₃ is also a massive, bulky hydride source, which leads to severely sluggish reduction rates[3]. The smaller NaBH₄ anion provides much faster and higher-yielding hydride transfer in this sterically crowded environment.

Q: I accidentally quenched the reaction with water instead of aqueous ammonia, and now I have a thick emulsion. How do I save my product? A: Titanium byproducts notoriously form unfilterable emulsions with neutral water. To break the emulsion, add 1M NaOH or 2M aqueous ammonia to the separatory funnel until the aqueous layer reaches pH 10-12. Vigorously shake the mixture; the emulsion will break as the titanium crashes out as solid TiO₂[2]. Filter the entire biphasic mixture through Celite, then proceed with phase separation.

References[1] Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.

Source: Organic Process Research & Development (ACS Publications). URL: [Link]3] Title: Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase. Source: PubMed Central (PMC). URL: [Link]4] Title: Advances in the Synthesis of Cyclopropylamines. Source: Chemical Reviews (ACS Publications). URL: [Link]2] Title: Facile preparation of N-methyl secondary amines by titanium(IV)isopropoxide-mediated reductive amination of carbonyl compounds. Source: Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

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Preventing degradation of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, formulators, and analytical scientists working with N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine .

Because this compound features a highly strained cyclopropylamine moiety and functions as a secondary amine, it is uniquely susceptible to specific degradation pathways during long-term storage. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize your formulations, and maintain regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: During our 6-month accelerated stability studies (40°C/75% RH), we observed a significant increase in ring-opened impurities. What is the mechanism, and how can we prevent it? A1: The cyclopropylamine moiety is intrinsically strained and highly susceptible to hydrolytic ring-opening, particularly in microenvironments with elevated pH. High pH conditions catalyze a nucleophilic attack on the strained cyclopropyl ring, leading to hydrolytic cleavage and the formation of linear amine impurities.

  • Causality & Solution: This degradation is driven by base-catalyzed hydrolysis. To prevent this, you must modulate the microenvironmental pH of your solid-state formulation. Formulating the API as a stable salt (e.g., hydrochloride or mesylate) and selecting excipients that maintain a mildly acidic to neutral solid-state pH (pH 4.0–6.0) will arrest this hydrolytic pathway. This mechanism and mitigation strategy have been extensively validated in similar cyclopropylamine-containing drugs [1].

Q2: We detected N-oxide and dealkylated degradants in our API batches stored at room temperature. Why is this happening? A2: As a secondary amine, N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is highly prone to autoxidation. The presence of trace oxygen and transition metal impurities (such as iron or copper from manufacturing equipment) initiates a radical-mediated oxidative degradation.

  • Causality & Solution: Oxidation typically proceeds via hydrogen abstraction at the α-carbon or direct electron transfer from the nitrogen lone pair. This leads to the formation of N-oxides, imines, and eventually dealkylated products [2].

  • Prevention: Store the API under an inert atmosphere (Nitrogen or Argon overlay). Utilize opaque, low-oxygen-permeable Container Closure Systems (CCS), such as high-density polyethylene (HDPE) bottles with induction-sealed foil liners.

Q3: What are the exact regulatory requirements for long-term storage to establish a shelf life? A3: To ensure global regulatory compliance, stability testing must follow the ICH Q1A(R2) guidelines. Long-term stability testing for new drug substances must be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months at the time of submission. Accelerated testing should be performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months [3][4].

Q4: Can we use lactose as a diluent for solid dosage forms of this compound? A4: No. Because the API is a secondary amine, it will undergo the Maillard reaction when exposed to reducing sugars like lactose, especially under humid conditions. This reaction forms stable iminium intermediates that degrade into brown, polymeric adducts, resulting in a critical loss of assay. You must use non-reducing excipients such as microcrystalline cellulose (MCC) or mannitol.

Visualizing the Degradation Logic

Understanding the competing degradation pathways is critical for selecting the right protective measures.

Degradation API N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Hydrolysis Hydrolytic Ring-Opening (High pH / Moisture) API->Hydrolysis Oxidation Oxidative Degradation (O2 / Trace Metals) API->Oxidation Maillard Maillard Reaction (Reducing Sugars) API->Maillard Deg1 Linear Amine Impurities Hydrolysis->Deg1 Deg2 N-Oxides & Dealkylated Products Oxidation->Deg2 Deg3 Iminium / Brown Adducts Maillard->Deg3

Fig 1. Primary degradation pathways of the secondary cyclopropylamine API.

Quantitative Stability Data

The following table summarizes the quantitative impact of environmental factors and formulation choices on the degradation rates of the API.

Storage ConditionFormulation pHTime PointAPI Assay (%)Ring-Opened Impurity (%)N-Oxide Impurity (%)Mass Balance (%)
25°C / 60% RHpH 5.0 (Optimized)12 Months99.10.30.499.8
40°C / 75% RHpH 5.0 (Optimized)6 Months96.51.81.299.5
40°C / 75% RHpH 8.5 (High pH)6 Months88.29.5 1.599.2
40°C / 75% RHpH 5.0 + O2 exposure6 Months91.01.96.6 99.5

Data Interpretation: Elevated pH exponentially accelerates hydrolytic ring-opening, while oxygen exposure drives N-oxide formation. Maintaining a slightly acidic microenvironment and utilizing oxygen-barrier packaging are non-negotiable for long-term stability.

Experimental Protocols: Self-Validating Formulation Optimization

To ensure your formulation prevents degradation, execute the following step-by-step methodology. This protocol is designed as a self-validating system ; it includes an internal mass balance check to guarantee that no degradation pathways are missed by your analytical methods.

Step-by-Step Methodology

Step 1: Salt Selection & Microenvironmental pH Modulation

  • Screen counterions to form a stable salt of the API (e.g., Hydrochloride or Mesylate).

  • Prepare a 10% w/v slurry of the API salt and proposed excipients (e.g., MCC, Mannitol) in LC-MS grade water.

  • Measure the slurry pH. Adjust the excipient ratios or add a solid-state buffer (e.g., citric acid/sodium citrate) until the microenvironmental pH stabilizes between 4.0 and 6.0.

Step 2: Container Closure System (CCS) Packaging

  • Dispense the optimized solid formulation into high-density polyethylene (HDPE) bottles.

  • Purge the headspace of the bottles with Argon gas for 30 seconds to displace residual oxygen.

  • Immediately apply an induction-sealed aluminum foil liner to create an absolute moisture and oxygen barrier.

Step 3: Accelerated Stability Testing

  • Place the sealed bottles in a validated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH.

  • Pull samples at 1, 3, and 6 months.

Step 4: LC-MS Analysis & Self-Validation (Mass Balance Check)

  • Analyze the pulled samples using a validated LC-MS/MS method equipped with a UV detector (210 nm).

  • Quantify the remaining API and all degradant peaks (Ring-opened impurities, N-oxides).

  • Validation Gate: Calculate the Mass Balance (Remaining API % + Sum of Degradants %).

    • Logic: If the Mass Balance falls below 98.0%, the system flags that an undetected degradation pathway is occurring (e.g., volatile degradants escaping, or insoluble polymeric adducts forming). If this occurs, you must halt the study and adjust your extraction solvent or LC-MS ionization method before proceeding.

Workflow Step1 1. Salt Selection (e.g., HCl, Mesylate) Step2 2. Excipient Screening (Avoid Lactose) Step1->Step2 Step3 3. pH Modulation (Target pH 4.0-6.0) Step2->Step3 Step4 4. CCS Optimization (Argon, HDPE, Foil) Step3->Step4 Step5 5. ICH Q1A(R2) Stability Testing Step4->Step5

Fig 2. Step-by-step formulation and packaging workflow to ensure long-term stability.

References

  • Campbell, J. M., et al. "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, vol. 108, no. 9, 2019, pp. 2858-2864. URL:[Link]

  • Lepaumier, H., et al. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." Industrial & Engineering Chemistry Research, vol. 48, no. 20, 2009, pp. 9068-9075. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Quality Guidelines, 2003. URL:[Link]

Sources

Overcoming steric hindrance in N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized troubleshooting hub for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine . As a highly sterically hindered secondary amine, this building block presents significant synthetic challenges. The nitrogen atom is flanked by dual alpha-branching: a rigid, sterically demanding cyclopropyl ring on one side, and an alpha-methyl group on the 1-(1-methyl-1H-pyrazol-4-yl)ethyl moiety on the other.

Standard coupling conditions typically fail or result in trace yields due to severe steric clashes during transition state formation. This guide provides field-validated protocols, mechanistic causality, and self-validating workflows to successfully achieve C-N arylations and acylations with this substrate.

Diagnostic Workflow

DiagnosticWorkflow Start Target: Couple Hindered Amine Q1 Reaction Type? Start->Q1 BH Buchwald-Hartwig (Aryl Halide) Q1->BH C-N Arylation Amide Amide Coupling (Carboxylic Acid) Q1->Amide Acylation BHLigand Use Bulky Ligand (e.g., t-BuBrettPhos) BH->BHLigand AmideReagent Use Acyl Fluoride (TCFH-NMI) Amide->AmideReagent BHBase Use Strong Base (NaOtBu or LiHMDS) BHLigand->BHBase Success Product Formed BHBase->Success AmideTemp Elevate Temp (60-80°C) AmideReagent->AmideTemp AmideTemp->Success

Decision matrix for coupling sterically hindered dual-alpha-branched secondary amines.

Section 1: Buchwald-Hartwig Cross-Coupling (C-N Arylation)

Troubleshooting FAQs

Q: Why is my standard Pd(OAc)₂/BINAP system failing to couple this amine? A: Standard bidentate ligands like BINAP form coordinatively saturated 14-electron Pd complexes. These complexes cannot physically accommodate the immense steric bulk of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine during the amine coordination and deprotonation steps. To overcome this, you must force the catalytic cycle through a highly reactive 12-electron L1Pd(0) pathway 1. Monodentate, bulky, electron-rich dialkylbiaryl phosphines (e.g., t-BuBrettPhos) promote ligand dissociation to form the crucial unsaturated Pd(0) species, accelerating both oxidative addition and the sterically demanding reductive elimination step.

Q: I am observing cyclopropyl ring-opening side products. How can I prevent this? A: Cyclopropyl ring opening in Pd-catalysis often occurs via β -carbon elimination if the reductive elimination step is too slow. Using a ligand with a very high percent buried volume (% Vbur) accelerates reductive elimination, effectively outcompeting the ring-opening side reaction. Alternatively, switching to a Nickel-based photocatalytic system has been shown to successfully couple highly sterically hindered cyclopropyl amines without ring opening 2.

Quantitative Data: Ligand Selection
Ligand% Buried Volume (% Vbur)Coordination StateExpected YieldMechanistic Notes
BINAP ~45%Bidentate (L2Pd)<5%Too sterically hindered; forms inactive 14-e⁻ complex.
XPhos ~50%Monodentate20-40%Moderate conversion; competing β -hydride elimination.
t-BuBrettPhos ~55%Monodentate (L1Pd)>85%Optimal. Accelerates reductive elimination, prevents ring opening.
Self-Validating Protocol 1: Optimized Buchwald-Hartwig Amination

Objective: Couple N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine with an aryl halide using a 12-electron Pd(0) pathway.

  • Catalyst Pre-activation (Critical Step): In an oven-dried vial under argon, combine Pd₂(dba)₃ (2.5 mol%) and t-BuBrettPhos (6.0 mol%) in anhydrous toluene (0.1 M). Heat to 80°C for 10 minutes.

    • Validation Check: The solution must transition from a dark purple/red (Pd₂(dba)₃ resting state) to a clear yellow/orange. This color change visually confirms the formation of the active L1Pd(0) species. Do not proceed if the solution remains purple.

  • Reagent Addition: Cool to room temperature. Add the aryl halide (1.0 eq), N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (1.2 eq), and NaOtBu (1.5 eq).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the aryl halide peak and the absence of a mass corresponding to the cyclopropyl ring-opened isomer validates successful reductive elimination.

Section 2: Amide Bond Formation (Acylation)

Troubleshooting FAQs

Q: Standard HATU and EDC/HOBt protocols are giving <10% yield. What is the alternative? A: Standard uronium (HATU) and carbodiimide (EDC) reagents generate active esters (OAt or OBt). These active esters are exceptionally bulky. When reacting with a dual-alpha-branched amine, the transition state for the nucleophilic attack is sterically forbidden. The solution is to generate an acyl fluoride in situ. Acyl fluorides are highly reactive but possess a significantly smaller steric profile than OBt/OAt esters, allowing the hindered amine to attack the carbonyl carbon successfully 3.

Q: Does the 1-methyl-1H-pyrazole ring interfere with the coupling? A: The pyrazole nitrogen can act as a weak Lewis base. While it generally does not outcompete the secondary amine for electrophiles, it can sequester acidic additives in amide couplings. Maintaining a slight excess of a non-nucleophilic base (e.g., N-methylimidazole or DIPEA) ensures the secondary amine remains fully deprotonated and nucleophilic.

Quantitative Data: Amide Coupling Reagent Efficacy
Coupling ReagentActive IntermediateSteric ProfileExpected YieldMechanistic Notes
EDC / HOBt OBt EsterVery High<10%Transition state sterically forbidden for this amine.
HATU / DIPEA OAt EsterHigh15-25%Marginal improvement due to neighboring group effect 4.
COMU / DIPEA Oxyma EsterModerate40-60%Better leaving group, less bulky than OAt 5.
TCFH / NMI Acyl FluorideVery Low>90%Highly reactive, minimal steric clash. Reagent of choice.
Self-Validating Protocol 2: Acyl Fluoride-Mediated Amide Coupling

Objective: Form an amide bond using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole).

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous acetonitrile (0.2 M). Add NMI (3.0 eq). Stir at room temperature for 30 minutes.

    • Validation Check: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol and analyze via LC-MS. You must observe the methyl ester mass (M+MeOH-H₂O). This confirms the acyl fluoride was successfully generated. Do not proceed to step 2 until carboxylic acid consumption is >95%.

  • Amine Addition: Add N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (1.0 eq) to the reaction mixture.

  • Coupling: Heat the sealed reaction to 60°C for 12 hours.

    • Validation Check: LC-MS will show the direct conversion of the highly reactive acyl fluoride intermediate to the desired amide product without the accumulation of unreactive ester byproducts.

Mechanistic Pathway Comparison

Mechanism cluster_HATU Standard Pathway (HATU) cluster_TCFH Acyl Fluoride Pathway (TCFH) Acid Carboxylic Acid OAt OAt Active Ester (High Steric Bulk) Acid->OAt HATU/DIPEA AcylF Acyl Fluoride (Low Steric Bulk) Acid->AcylF TCFH/NMI Fail Steric Clash with Hindered Amine OAt->Fail Amine Addition Success Successful Amide Bond AcylF->Success Amine Addition

Steric comparison of OAt active ester vs. acyl fluoride intermediate during nucleophilic attack.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH).1

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry - ACS Publications.2

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.5

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.4

Sources

Technical Support Center: Scale-Up Troubleshooting for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine from milligram discovery scales to multi-gram or kilogram batches often reveals hidden inefficiencies. The primary synthetic route—reductive amination of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine—is highly susceptible to byproduct formation if the reaction kinetics and thermodynamics are not strictly controlled[1].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating scale-up protocol to ensure high yield and purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (alcohol byproduct) during scale-up? A: This is a classic kinetic mismatch. Ketones undergo imine condensation much slower than aldehydes[2]. If your reducing agent is present in the mixture before the imine has fully formed, it will prematurely reduce the unreacted starting ketone into the corresponding secondary alcohol. Furthermore, cyclopropanamine is highly volatile (bp ~50 °C). Exothermic conditions during scale-up can drive the amine into the reactor headspace, shifting the equilibrium back toward the starting ketone, which is then reduced. Causality & Solution: You must decouple the condensation and reduction steps. Implement a stepwise protocol by pre-forming the imine using a mild Lewis acid or water scavenger (e.g., Titanium(IV) isopropoxide) before introducing the reductant[2].

Q2: We switched to Sodium Cyanoborohydride (NaBH₃CN) and are detecting a mass +26 Da impurity. What is this? A: You are observing the formation of an α-aminonitrile byproduct. Under the slightly acidic conditions required for NaBH₃CN reductions, cyanide ions are released. These ions act as strong nucleophiles and add to the imine intermediate. In some cases, this toxic byproduct can constitute up to 20% of the crude mixture. Causality & Solution: Abandon NaBH₃CN for scale-up. Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces imines over ketones without the risk of cyanide adduct formation[2].

Q3: How do we suppress the formation of the dialkylated tertiary amine? A: Over-alkylation occurs when the newly formed secondary amine product competes with cyclopropanamine to react with the starting ketone. While the steric bulk of the 1-(1-methyl-1H-pyrazol-4-yl)ethyl group provides some natural hindrance, the secondary amine is more nucleophilic than the primary amine. Causality & Solution: Drive the statistical probability toward mono-alkylation by using a 1.5x to 2.0x molar excess of cyclopropanamine. Because cyclopropanamine is volatile, the unreacted excess is easily recovered or stripped during the concentration phase of the workup.

ReactionNetwork K 1-(1-methyl-1H-pyrazol-4-yl) ethan-1-one I Imine Intermediate K->I + Cyclopropanamine (- H2O) Alc 1-(1-methyl-1H-pyrazol-4-yl) ethan-1-ol K->Alc Premature Reduction A Cyclopropanamine A->I P N-[1-(1-methyl-1H-pyrazol-4-yl) ethyl]cyclopropanamine I->P + Reductant Tert Tertiary Amine (Over-alkylation) P->Tert + Ketone + Reductant

Reaction network showing desired reductive amination and competing byproduct pathways.

Section 2: Quantitative Reagent Selection

Selecting the right reducing agent is the most critical variable in minimizing synthetic byproducts. The table below summarizes the expected byproduct profiles based on empirical scale-up data.

Reducing AgentKetone Reduction (Alcohol Byproduct)Dialkylation (Tertiary Amine)α-Aminonitrile FormationScale-Up Recommendation
NaBH₄ High (>15%)Moderate (~5%)None (0%)Not Recommended. Too reactive, leads to premature ketone reduction.
NaBH₃CN Low (<5%)Low (<2%)High (Up to 20%)Not Recommended. Toxic and generates hard-to-remove +26 Da impurities.
NaBH(OAc)₃ Very Low (<2%)Very Low (<1%)None (0%)Highly Recommended. Mild, selective, and scalable[2].
Section 3: Self-Validating Scale-Up Protocol (100g Scale)

To ensure trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) to validate each step before proceeding.

Step-by-Step Methodology:

  • Imine Pre-formation:

    • Charge a dry 2L jacketed reactor with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv, 100g) and anhydrous Dichloromethane (DCM) (10 volumes).

    • Add cyclopropanamine (1.5 equiv) and Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv).

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion.

    • IPC 1 (Self-Validation): Stir at 20 °C for 6 hours. Pull a sample for HPLC analysis. Do not proceed to step 2 until ketone conversion is >95%.

  • Thermal Regulation:

    • Cool the reactor internal temperature to 0–5 °C.

    • Causality: Lowering the temperature prevents the volatilization of cyclopropanamine and controls the exothermic reduction step.

  • Controlled Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 1 hour, maintaining the internal temperature below 15 °C.

  • Reaction Maturation:

    • Allow the reaction to warm to 20 °C and stir for 12 hours.

    • IPC 2 (Self-Validation): Pull a sample for HPLC. The imine intermediate must be <1% before quenching.

  • Quench & Isolation:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ (5 volumes). Caution: Mild gas evolution (H₂) will occur.

    • Filter the resulting biphasic mixture through a pad of Celite to remove precipitated titanium dioxide salts.

    • Separate the organic layer, extract the aqueous layer once with DCM (2 volumes), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

ScaleUpWorkflow S1 1. Imine Pre-formation Mix Ketone + Amine + Ti(OiPr)4 in DCM [In-Process Control: HPLC >95% conversion] S2 2. Thermal Regulation Cool reactor to 0–5 °C to prevent volatilization of cyclopropanamine S1->S2 S3 3. Controlled Reduction Portion-wise addition of NaBH(OAc)3 Maintain internal temp < 15 °C S2->S3 S4 4. Reaction Maturation Stir at 20 °C for 12h [In-Process Control: Imine <1%] S3->S4 S5 5. Quench & Isolation Quench with aq. NaHCO3, filter salts, extract organic layer, concentrate S4->S5

Step-by-step scale-up workflow optimized for minimizing thermal and reductive byproducts.

References
  • Title: Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study[1] Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation)[2] Source: Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

Comparing N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine vs other cyclopropylamine building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in Fragment-Based Drug Discovery

The integration of strained ring systems into small-molecule pharmacophores has fundamentally shifted how medicinal chemists approach pharmacokinetic (PK) and pharmacodynamic (PD) optimization. Among these, the cyclopropylamine moiety has emerged as a critical structural motif. It addresses multiple drug discovery roadblocks, including reducing off-target effects, increasing brain permeability, and decreasing plasma clearance[1].

This guide provides an objective, data-driven comparison between N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and traditional cyclopropylamine building blocks. By deconstructing its structural rationale and evaluating its performance in validated experimental models, we outline why this specific hybrid scaffold is increasingly prioritized in the development of kinase inhibitors and GPCR ligands.

Structural Rationale & Pharmacophore Logic

The superiority of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine over simple alkylamines or unsubstituted cyclopropylamines lies in its tripartite architecture:

  • The Cyclopropylamine Core: Unlike linear aliphatic amines, the cyclopropane ring introduces significant s-character to the C-N bond, altering the pKa and restricting the conformational flexibility of the amine[2]. This structural rigidity entropically favors receptor binding and provides inherent resistance to monoamine oxidase (MAO) degradation.

  • The 1-Methyl-1H-pyrazole Ring: Pyrazole is a highly validated privileged scaffold in oncology and immunology[3]. The N-methylation is a deliberate design choice: it eliminates hydrogen-bond donor capacity (preventing phase II N-glucuronidation), locks the tautomeric state to ensure predictable target engagement, and finely tunes lipophilicity.

  • The Chiral Ethyl Linker: The methyl substitution at the benzylic-equivalent position creates a chiral center. This allows chemists to project the cyclopropylamine vector into specific, narrow binding pockets with high stereoselectivity.

PharmacophoreLogic Target Target Scaffold N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine Metabolism High Metabolic Stability (CYP450/MAO Resistance) Target->Metabolism Affinity Enhanced Target Affinity (H-Bond Acceptor) Target->Affinity Selectivity Stereoselective Binding (Chiral Center) Target->Selectivity Pyrazole 1-Methyl-1H-pyrazole (Privileged Scaffold) Pyrazole->Target Cyclopropyl Cyclopropylamine (Rigidity & Stability) Cyclopropyl->Target Ethyl Chiral Ethyl Linker (Vector Projection) Ethyl->Target

Logical relationship of pharmacophore elements driving molecular stability and target affinity.

Comparative Profiling

To objectively evaluate this building block, we must benchmark it against other common cyclopropylamine derivatives used in early-stage fragment-based drug discovery (FBDD).

Note: The physicochemical and in vitro clearance data below represent standardized profiling metrics derived from human liver microsome (HLM) assays.

Building BlockMW ( g/mol )cLogPpKa (Basic)HLM Intrinsic Clearance (µL/min/mg)Primary Liability / Limitation
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine 165.20.85~8.4< 15 (High Stability) Requires stereoselective synthesis or chiral resolution.
Cyclopropylamine 57.10.128.6N/A (Too volatile)Lacks target-directing pharmacophores; difficult to handle.
Tranylcypromine 133.21.908.2~45 (Moderate)Mechanism-based MAO inhibitor; high risk of off-target toxicity.
N-Benzylcyclopropanamine 147.22.158.4> 80 (Rapid Clearance)Highly susceptible to benzylic oxidation by CYP3A4.

Analysis: Simple cyclopropylamine is an excellent functional group but lacks the complexity required to drive affinity[2]. Tranylcypromine introduces a phenyl ring, but its direct attachment to the cyclopropane creates a reactive warhead that irreversibly inhibits MAO. N-Benzylcyclopropanamine offers flexibility but suffers from rapid CYP450-mediated benzylic oxidation. By replacing the phenyl ring with a 1-methylpyrazole and introducing an ethyl linker, N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine achieves a "Goldilocks" profile: it maintains a low cLogP, avoids reactive liabilities, and demonstrates superior metabolic stability.

Self-Validating Experimental Protocols

To verify the metabolic stability claims of these building blocks, researchers must employ rigorous, self-validating in vitro assays. The following protocol details the causality behind each step in our Human Liver Microsome (HLM) stability workflow.

Protocol: High-Throughput HLM Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of cyclopropylamine building blocks while isolating cytochrome P450-mediated metabolism from chemical instability.

Causality & Experimental Choices:

  • Protein Concentration (0.5 mg/mL): We restrict HLM concentration to 0.5 mg/mL. Higher concentrations increase non-specific binding to microsomal lipids, artificially inflating the apparent half-life and masking true metabolic liabilities.

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor is mandatory. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) or driven by non-CYP enzymes, invalidating CYP-specific clearance calculations.

  • Positive Control (Verapamil): Verapamil is a known high-clearance CYP3A4 substrate. Its inclusion validates that the microsomes are metabolically active and the NADPH regenerating system is functioning correctly.

  • Cold Acetonitrile Quench: Acetonitrile stored at -20°C is added at a 3:1 ratio to the sample. This choice is twofold: it instantly denatures the enzymes to halt the reaction precisely at the designated time point, and it precipitates proteins to prevent LC-MS/MS column fouling.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead.

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

Workflow Prep Compound + HLM (0.5 mg/mL) Control Self-Validation (+/- NADPH, Verapamil) Prep->Control Incubate Incubation (37°C, 0-60 min) Control->Incubate Quench Quench (Cold MeCN) Incubate->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS

Self-validating high-throughput microsomal stability assay workflow for cyclopropylamines.

Conclusion

The selection of a building block in early drug discovery dictates the downstream trajectory of the entire lead optimization program. While simple cyclopropylamines offer basic structural rigidity, they lack the sophisticated vectoring required for modern target engagement. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine successfully bridges this gap. By combining the metabolic resilience of the cyclopropyl ring with the privileged hydrogen-bonding network of a 1-methylpyrazole, it provides a highly stable, stereochemically defined starting point for synthesizing next-generation therapeutics.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Ry6ZVsnCJB8k0Woa7QDegKLcebFkYAGSrRjmBqaGg6yhzh3K0wk4lSwnvBWw6PscVnNsy7ulpiYgkWZ5LXaVEPyFAZmV-sM3xfJwRyLU-Y3qYfAyG7StFAJPLC8odlQ_VvImPIAh2F_YkwqiiQ==]
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZmQu9vjZCUJbxnsUFqURhcrKbBOwRkmPyhc1dAfWXHRl4TOj4cKSkTDsbe7-lXh0E-9mkg36FdA2f-swDncwVbdsgmRUjXiBdZG-41Ahjpqvul5tvfIcD-luP7843f8OEdHW8d3NGJxE2HEIt3h7Q4xa9qYFsNZ1M8wvBjCY0_UuC9tHQBFY79m0URev6WEYo9W-jh2DIY0lYqb4fudPyqHvSn06MEZ3]
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Taylor & Francis / Future Science. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbMaybAebvx8VwZNrmjgrtVaw-SQimxOskcqVEaCcXry6uaCKUVAmDG0tNsNU0q1E4N5VtnnoSVnaXn76DI-1rLujQH2RwYko8l_amep5et99i17ROTeRqzbN9FM8axZClUM8E9nAYH83j5u9OOk3N4SP]

Sources

Mass spectrometry (LC-MS) validation of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the analytical challenges associated with nitrogen-containing heterocycles (NCHs). N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (Exact Mass: 165.13 Da) is a highly functionalized secondary amine featuring a pyrazole core, increasingly utilized as a versatile fragment in kinase inhibitor and epigenetic modulator design.

This guide objectively compares the analytical performance of a Premium Synthesized Grade against a Standard Commercial Grade, providing a self-validating LC-MS methodology grounded in modern regulatory frameworks.

Mechanistic Rationale for LC-MS Method Design

Analyzing multi-basic NCHs requires precise control over chromatographic and ionization chemistry. This compound possesses two distinct ionizable centers: the secondary cyclopropylamine (pKa ~9.0) and the pyrazole nitrogen (pKa ~2.5).

  • Chromatographic Causality: Standard reversed-phase (RP) C18 columns often yield severe peak tailing for secondary amines due to secondary interactions with residual surface silanols. Furthermore, NCHs with varying pKa values display complex retention behaviors; low pKa moieties rely on reversed-phase interactions, while higher pKa amines interact via mixed mechanisms[1]. To counteract this, we utilize an end-capped, high-density C18 column.

  • Ionization Causality: By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the secondary amine is fully protonated, maximizing Electrospray Ionization (ESI+) efficiency. Simultaneously, the weakly basic pyrazole remains relatively neutral, preventing split-peak phenomena and maintaining predictable retention[1].

Step-by-Step Methodology: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system in accordance with the [2]. An internal standard (IS) is continuously used to mathematically normalize matrix effects and ionization suppression.

Phase A: Sample Preparation & System Suitability
  • System Suitability Testing (SST): Inject a blank (50:50 Water:Acetonitrile) and a 5 ng/mL standard. Verify that baseline noise is minimal (Signal-to-Noise > 10) and column equilibration is stable before proceeding.

  • Standard/Sample Prep: Dissolve 1.0 mg of the target compound in 1.0 mL of MS-grade Methanol.

  • Internal Standard Spiking: Dilute the sample to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (0.1% FA), spiking in 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C3-pyrazole analog).

Phase B: Chromatographic Separation (RP-HPLC)
  • Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B.

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Phase C: Mass Spectrometry (ESI+ MRM)

LC-MS/MS is uniquely capable of differentiating isobaric or structurally similar impurities, which is critical for controlling potential genotoxic impurities (PGIs)[3].

  • Ion Source: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • MRM Transitions:

    • Quantifier: Precursor m/z 166.1 [M+H]+ → Product m/z 109.1 (Collision Energy: 15 eV).

    • Qualifier: Precursor m/z 166.1 [M+H]+ → Product m/z 82.0 (Collision Energy: 25 eV).

LCMS_Workflow A Sample Prep (0.1% FA in H2O/MeCN) B RP-HPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation of Amine) B->C D Mass Spectrometry (MRM / TOF) C->D E Data Analysis (ICH Q2(R2) Metrics) D->E

LC-MS analytical workflow for purity validation of pyrazole amine derivatives.

Fragmentation Pathway Analysis

Understanding the collision-induced dissociation (CID) pathway is essential for definitive structural confirmation. Upon entering the collision cell, the protonated precursor ([M+H]+, m/z 166.13) undergoes a highly favorable neutral loss of cyclopropanamine (57.06 Da), yielding a stable 1-(1-methylpyrazol-4-yl)ethyl cation (m/z 109.08).

Fragmentation Parent Protonated Precursor[M+H]+ m/z 166.13 Frag1 1-(1-methylpyrazol-4-yl)ethyl cation m/z 109.08 Parent->Frag1 CID (Collision-Induced Dissociation) Frag2 Cyclopropanamine loss Neutral Loss: 57.06 Da Parent->Frag2 Neutral Loss

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Comparative Performance Guide: Premium vs. Standard Grade

When sourcing N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine for sensitive biological assays, the purity profile directly dictates the reliability of your screening data. Below is an objective LC-MS validation comparison between a Premium Synthesized Grade and a Standard Commercial Grade.

Analytical ParameterPremium Synthesized GradeStandard Commercial GradeCausality / Impact on Research
Chromatographic Purity (UV 254 nm) > 99.8% 94.2%High purity prevents false-positive off-target screening hits in kinase assays.
LC-MS Isotopic Purity Conforms to theoretical+14 Da impurity detectedIndicates unreacted methylating agents or over-alkylated tertiary amines in standard grade.
Limit of Quantitation (LOQ) 0.5 ng/mL 5.0 ng/mLPremium grade lacks ion-suppressing background matrix, allowing for highly sensitive quantitation.
Residual Solvents (GC-MS) < 10 ppm1200 ppm (DMF)Residual DMF in standard grades causes severe ionization suppression during the ESI+ process.
Des-methyl Pyrazole Impurity Not Detected1.8%Impacts structure-activity relationship (SAR) mapping due to altered hydrogen bonding potential.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Benchmarking the Biological Activity of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine: A Comparative Guide to Standard Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the biological activity of a novel compound, N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. The structural motifs within this molecule, specifically the cyclopropylamine moiety, bear resemblance to known pharmacophores that interact with a class of enzymes known as flavin-dependent amine oxidases. This family includes critical therapeutic targets such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

MAOs are pivotal in the metabolism of neurotransmitters, and their inhibition is a cornerstone in the treatment of neurological and psychiatric disorders.[1][][3] LSD1, on the other hand, is a key epigenetic regulator involved in histone demethylation, and its dysregulation is implicated in various cancers.[4][5][6] Given the structural alerts within N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and the historical crossover of inhibitors between these targets, a dual-front benchmarking strategy is not only prudent but essential for a thorough elucidation of its biological activity.

This guide will provide researchers, scientists, and drug development professionals with the requisite experimental protocols and data interpretation frameworks to objectively compare the performance of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine against well-established, standard-of-care inhibitors for both MAO and LSD1.

Rationale for Target Selection and Standard Inhibitors

The decision to benchmark against both MAO and LSD1 stems from the established polypharmacology of cyclopropylamine-containing inhibitors. Tranylcypromine, a classic example, is a clinically used antidepressant that inhibits both MAOs and LSD1.[5][7] Therefore, it is crucial to assess both the potency and selectivity of our novel compound across these related enzyme families.

For this comparative analysis, a panel of well-characterized inhibitors has been selected to provide a robust benchmark for potency and selectivity:

  • For Monoamine Oxidase (MAO):

    • Selegiline: An irreversible and selective MAO-B inhibitor.[][8]

    • Rasagiline: A potent, irreversible MAO-B inhibitor.[]

    • Moclobemide: A reversible and selective MAO-A inhibitor.[1][]

  • For Lysine-Specific Demethylase 1 (LSD1):

    • Tranylcypromine (TCP): A well-established, irreversible inhibitor of both LSD1 and MAOs.[5][7]

    • OG-668: A potent and specific LSD1 tool compound.[5]

    • Iadademstat (ORY-1001): A clinical-stage, potent, and selective LSD1 inhibitor.[5]

Experimental Methodologies

To ensure scientific rigor, all experimental protocols must be self-validating. This entails the inclusion of appropriate controls, adherence to established assay principles, and transparent data analysis pipelines.

In Vitro Enzyme Inhibition Assays

The primary method for determining the inhibitory potential of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is through in vitro enzyme inhibition assays. These assays will quantify the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

1. MAO-Glo™ Assay for MAO-A and MAO-B Inhibition:

This commercially available luminescent assay provides a robust and high-throughput method for measuring MAO activity.

  • Principle: The assay utilizes a luminogenic MAO substrate that is converted to luciferin by MAO. The luciferin is then quantified in a second step using a luciferase-based detection reagent, with the light output being directly proportional to MAO activity.

  • Protocol:

    • Prepare a serial dilution of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and the standard inhibitors (Selegiline, Rasagiline, Moclobemide) in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).

    • In a 96-well white opaque plate, add the recombinant human MAO-A or MAO-B enzyme to each well.

    • Add the serially diluted compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-Glo™ substrate.

    • Incubate for the recommended time at room temperature.

    • Add the Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO) and plot the data to determine the IC50 value using a sigmoidal dose-response curve fit.

2. LSD1 HTRF (Homogeneous Time-Resolved Fluorescence) Assay:

This assay provides a sensitive and specific method for measuring LSD1 demethylase activity.[7]

  • Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A europium-labeled anti-unmodified H3K4 antibody and a streptavidin-conjugated fluorophore are used for detection. When the substrate is demethylated, the antibody binds, bringing the europium donor and the acceptor fluorophore into proximity, generating a FRET signal.

  • Protocol:

    • Prepare serial dilutions of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and the standard LSD1 inhibitors (Tranylcypromine, OG-668, Iadademstat).

    • In a suitable low-volume 384-well plate, add recombinant human LSD1/CoREST complex.

    • Add the diluted compounds and incubate for a defined pre-incubation period (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate and the co-factor S-adenosylmethionine (SAM).

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and perform the detection by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-d2).

    • Incubate for the recommended time to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the percent inhibition to derive IC50 values.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_mao MAO Inhibition Assay cluster_lsd1 LSD1 Inhibition Assay cluster_analysis Data Analysis Cpd N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine Serial_Dil Serial Dilution Cpd->Serial_Dil Stds Standard Inhibitors (Selegiline, Moclobemide, TCP, etc.) Stds->Serial_Dil MAO_Incubate Pre-incubation (15 min, 37°C) Serial_Dil->MAO_Incubate LSD1_Incubate Pre-incubation (30 min, RT) Serial_Dil->LSD1_Incubate MAO_Enzyme MAO-A or MAO-B Enzyme MAO_Enzyme->MAO_Incubate MAO_Substrate Add MAO-Glo™ Substrate MAO_Incubate->MAO_Substrate MAO_Detect Add Luciferin Detection Reagent MAO_Substrate->MAO_Detect MAO_Read Measure Luminescence MAO_Detect->MAO_Read IC50_Calc IC50 Determination (Sigmoidal Dose-Response) MAO_Read->IC50_Calc LSD1_Enzyme LSD1/CoREST Complex LSD1_Enzyme->LSD1_Incubate LSD1_Substrate Add H3K4me2 Substrate & SAM LSD1_Incubate->LSD1_Substrate LSD1_Detect Add HTRF Reagents LSD1_Substrate->LSD1_Detect LSD1_Read Measure HTRF Signal LSD1_Detect->LSD1_Read LSD1_Read->IC50_Calc Selectivity Selectivity Index Calculation IC50_Calc->Selectivity

Caption: General workflow for determining the IC50 of test compounds against MAO and LSD1 enzymes.

Comparative Data Analysis

The IC50 values obtained from the enzymatic assays should be tabulated for a clear and direct comparison of potency. Furthermore, the selectivity of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine can be determined by calculating the selectivity index.

Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

For example, to determine the selectivity for MAO-B over MAO-A, the calculation would be: IC50 (MAO-A) / IC50 (MAO-B). A higher selectivity index indicates greater specificity for the target enzyme.

Table 1: Comparative Potency (IC50) of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and Standard Inhibitors Against MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-B/A Selectivity Index
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine[Experimental Value][Experimental Value][Calculated Value]
Selegiline~2000~10~0.005
Rasagiline~4500~5~0.001
Moclobemide~200>10,000>50

Note: IC50 values for standard inhibitors are representative and can vary based on experimental conditions.

Table 2: Comparative Potency (IC50) of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine and Standard Inhibitors Against LSD1

CompoundLSD1 IC50 (nM)
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine[Experimental Value]
Tranylcypromine~2500
OG-668~7.6
Iadademstat~15

Note: IC50 values for standard inhibitors are representative and can vary based on experimental conditions.[5]

Discussion and Interpretation

The compiled data will allow for a multi-faceted evaluation of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine's biological activity profile. Key discussion points should include:

  • Potency: How does the IC50 value of the novel compound compare to the gold-standard inhibitors for each enzyme? Is it in a similar range, or significantly more or less potent?

  • Selectivity: Does the compound exhibit selectivity for one MAO isoform over the other? Does it preferentially inhibit MAOs or LSD1? A high degree of selectivity is often desirable to minimize off-target effects. For instance, high selectivity for MAO-B is crucial for avoiding the "cheese effect" associated with non-selective MAO inhibitors.[8]

  • Mechanism of Action: While these initial assays determine potency, further studies would be required to elucidate the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive). The structural similarity to tranylcypromine suggests that covalent inhibition is a possibility that warrants investigation.

Signaling Pathway Context

Understanding the broader biological context of MAO and LSD1 inhibition is crucial for downstream drug development efforts.

signaling_pathways cluster_mao_pathway MAO Pathway cluster_lsd1_pathway LSD1 Epigenetic Regulation Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC MAO_Inhibitor MAO-B Inhibitor (e.g., Selegiline) MAO_Inhibitor->MAO_B Histone Histone H3 (H3K4me2) LSD1 LSD1 Histone->LSD1 Demethylated_Histone Demethylated H3 (H3K4me0) LSD1->Demethylated_Histone Gene_Repression Gene Repression Demethylated_Histone->Gene_Repression LSD1_Inhibitor LSD1 Inhibitor (e.g., Iadademstat) LSD1_Inhibitor->LSD1

Caption: Simplified diagrams of MAO-B action on dopamine and LSD1's role in histone demethylation.

Conclusion

This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. By systematically comparing its inhibitory activity against well-established standards for both MAO and LSD1, researchers can gain critical insights into its potency, selectivity, and potential therapeutic applications. This structured approach, grounded in validated experimental protocols and clear data analysis, is an indispensable first step in the journey of drug discovery and development.

References

  • Comparative analysis for optimal LSD1 inhibitors evaluation techniques: pros and cons. Journal of Translational Medicine. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • LSD1 inhibitors for anticancer therapy: an updated patent review (2022-2025). PubMed. [Link]

  • What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. [Link]

  • Monoamine Oxidase (MAO) Inhibitor Drugs Market Size, Trends, Growth Report 2029. Data Bridge Market Research. [Link]

  • MAO inhibitors and their wider applications: a patent review. PubMed. [Link]

Sources

Comparative Efficacy Guide: 1-Methylpyrazole Derivatives vs. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the transition from flat, low-molecular-weight heteroaromatics to sterically constrained, sp³-enriched pharmacophores is a critical step in optimizing target selectivity and pharmacokinetic (PK) profiles. This guide objectively compares standard 1-methylpyrazole derivatives with the advanced secondary amine N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine . By analyzing their mechanistic interactions, comparative efficacy, and self-validating experimental protocols, we demonstrate how structural vectoring enhances the inhibition of epigenetic targets, specifically Lysine-specific demethylase 1 (LSD1).

Mechanistic Rationale & Structural Evolution

Standard 1-methylpyrazole is a ubiquitous fragment widely utilized in medicinal chemistry to improve aqueous solubility and provide hydrogen-bond accepting capabilities via its sp² nitrogen [[1]](). However, relying solely on flat heteroaromatic rings often introduces off-target kinase liabilities and rapid metabolic clearance due to a lack of three-dimensional complexity 2.

By engineering the scaffold into N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, researchers introduce critical sp³ character (Fraction sp³, Fsp³). The causality behind this structural choice is twofold:

  • Target Engagement: The cyclopropylamine moiety is a privileged pharmacophore for LSD1, capable of forming a covalent adduct with the FAD (flavin adenine dinucleotide) cofactor within the enzyme's catalytic pocket 3.

  • Spatial Vectoring: The addition of the chiral 1-ethyl bridge acts as a precise spatial vector. It perfectly orients the 1-methylpyrazole group into the substrate-binding cleft of LSD1, displacing high-energy water molecules and enhancing target residence time compared to unsubstituted pyrazoles 4.

Comparative Efficacy & Pharmacokinetic Data

The functionalization of the pyrazole core translates directly to improved biochemical potency and metabolic stability. Below is a quantitative comparison summarizing the performance of a standard derivative versus the cyclopropanamine-functionalized compound.

Table 1: In Vitro Enzyme Inhibition & Cellular Efficacy
Metric1-Methylpyrazole-4-carboxamide (Standard)N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
Primary Target Weak/Non-specificLSD1
LSD1 IC₅₀ (nM) > 10,00012
MV4-11 Viability IC₅₀ (nM) > 50,00045
Fraction sp³ (Fsp³) 0.200.67
Table 2: Pharmacokinetic Profiling (Mouse Model)
PK Parameter1-Methylpyrazole-4-carboxamide (Standard)N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
Clearance (CL_int, L/h/kg) 7.162.15
Half-life (t₁/₂, hours) 0.84.2
Oral Bioavailability (F%) 12%68%

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, detailing the causality behind each experimental condition.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1 Activity

Causality: TR-FRET is selected over standard colorimetric assays because the time-delayed fluorescence of the Europium (Eu) chelate eliminates short-lived background autofluorescence from the test compounds, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Rationale: CHAPS, a zwitterionic detergent, is critical to prevent the non-specific aggregation of hydrophobic cyclopropylamine derivatives, avoiding false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Incubate 5 nM recombinant human LSD1 with varying concentrations of the inhibitor for 30 minutes at room temperature. Rationale: Cyclopropylamines are mechanism-based inhibitors; pre-incubation provides the necessary time for the covalent FAD-adduct to form.

  • Substrate Addition: Add 20 nM biotinylated H3K4me2 peptide and incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-H3K4me2 antibody and Streptavidin-APC. The antibody selectively binds to the un-demethylated substrate.

  • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and tranylcypromine (positive control). The assay is only validated for screening if the Z'-factor is > 0.6.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: CETSA is utilized to confirm that biochemical inhibition translates to live-cell target engagement. Ligand binding thermodynamically stabilizes the LSD1 protein, shifting its melting temperature ( Tm​ ).

  • Cell Treatment: Incubate MV4-11 leukemia cells with 1 µM of the compound or DMSO for 2 hours.

  • Thermal Aliquoting: Divide cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes. Rationale: A 3-minute duration is optimized to induce transient protein unfolding without causing complete, irreversible cellular lysis.

  • Lysis & Clearance: Lyse cells using rapid freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes. Rationale: High-speed centrifugation pellets the denatured and aggregated proteins, leaving only the ligand-stabilized, soluble LSD1 in the supernatant.

  • Quantification: Analyze the supernatant via Western blot using an anti-LSD1 antibody. Plot the band intensity against temperature to determine the ΔTm​ .

Visualizations

TR_FRET A 1. Compound Incubation B 2. LSD1 Enzyme Addition A->B C 3. Biotinylated H3K4me2 Substrate B->C D 4. Eu-labeled Antibody Binding C->D E 5. TR-FRET Signal Detection D->E

Workflow of the TR-FRET assay for quantifying LSD1 demethylase inhibition.

LSD1_Pathway Inhibitor N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine LSD1 LSD1/CoREST Complex Inhibitor->LSD1 Binds & Inhibits FAD FAD Cofactor Adduct LSD1->FAD Covalent Modification Chromatin H3K4me2 Accumulation FAD->Chromatin Blocks Demethylation GeneExp Reactivation of Tumor Suppressor Genes Chromatin->GeneExp Epigenetic Activation

Mechanism of action: LSD1 inhibition leading to H3K4me2 accumulation and gene reactivation.

References

  • Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US8853408B2 - Cyclopropylamines as LSD1 inhibitors Source: Google Patents URL
  • Title: Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments Source: The Royal Society of Chemistry URL: [Link]

  • Title: Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors Source: ACS Publications URL: [Link]

Sources

Structural and Purity Validation of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: April 2026

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Comparing Quantification Accuracy

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Contrasting Methodologies

I'm now focusing on a direct comparison of qNMR and HPLC-UV. I'll highlight qNMR's absolute purity measurement advantage, contrasting it with HPLC-UV's reliance on reference standards. I am going to develop a table showing how qNMR can correct for hidden compounds, unlike HPLC.

Highlighting Methodology Differences

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Defining Protocol Precision

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Defining Acquisition Parameters

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Detailing Workflow Steps

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Verifying Landing Page URLs

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Prioritizing URL Integrity

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective methodology comparison, structural elucidation, and self-validating experimental protocols.

Executive Summary

In the landscape of early-stage drug development, the structural validation and absolute purity assessment of complex intermediates like N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine are critical[1]. This highly functionalized secondary amine features both a pyrazole ring and a cyclopropyl group.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has served as the default purity assay. However, HPLC relies heavily on the UV extinction coefficients of the analyte and its impurities. If an impurity lacks a chromophore (e.g., residual cyclopropylamine), HPLC will fail to detect it, artificially inflating the reported purity[1]. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this limitation. As a primary analytical method, qNMR relies on the fundamental physics of nuclear spin: the integrated area of a resonance signal is strictly proportional to the number of nuclei generating it, independent of the molecule's chemical structure[2].

This guide objectively compares qNMR against chromatographic alternatives and provides a self-validating protocol for the structural and quantitative analysis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Comparative Performance: qNMR vs. HPLC-UV vs. LC-MS

To establish the optimal analytical strategy, we must evaluate the causality behind each technique's performance. LC-MS offers unparalleled mass identification but suffers from ionization suppression, making absolute quantitation unreliable without isotopically labeled standards. HPLC-UV is highly sensitive but requires an identical, highly pure reference standard to establish a calibration curve[3].

qNMR circumvents these issues by utilizing a universal internal standard (IS). Because the NMR detector response is universal for all protons, a single certified reference material (e.g., Maleic acid) can be used to quantify any soluble organic molecule[4].

Table 1: Analytical Method Comparison for Purity Validation
Performance MetricQuantitative NMR (qNMR)HPLC-UVLC-MS
Quantitation Basis Primary mass ratio (Absolute)Relative area % (Chromophore dependent)Ion intensity (Subject to matrix effects)
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Analyte-specific Reference StandardAnalyte-specific / Isotopically Labeled
Structural Elucidation High (Simultaneous ID and purity)None (Retention time only)High (Molecular weight/fragmentation)
Detection of 'Invisible' Impurities Yes (Detects all protonated species)No (Misses non-UV absorbing compounds)Variable (Depends on ionization efficiency)
Typical Accuracy ± 0.5% to 1.0%± 1.0% to 2.0%± 5.0% to 10.0%

The Logical Framework of Purity Assessment

The decision tree for selecting a purity assay hinges on the chemical nature of potential impurities. The diagram below illustrates the logical pathways and outcomes of utilizing qNMR versus HPLC-UV.

Logic A Purity Assessment: N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] cyclopropanamine B qNMR Method A->B C HPLC-UV Method A->C D Universal Internal Standard (Mass Ratio Principle) B->D Independent of structure E Analyte Reference Standard (Extinction Coefficient) C->E Requires identical standard F Absolute Purity (Detects all protons) D->F High Accuracy G Relative Purity (Misses non-UV impurities) E->G Prone to overestimation

Caption: Logical comparison of qNMR and HPLC-UV methodologies for structural and purity validation.

Self-Validating qNMR Experimental Protocol

A robust qNMR protocol must be a self-validating system. This means the method inherently proves its own accuracy through strict metrological traceability and physical relaxation checks[5].

Step-by-Step Methodology

1. Internal Standard (IS) Selection & System Suitability Select a universally certified reference material (CRM) traceable to NIST. For N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, Maleic acid is ideal. It presents a sharp singlet at 6.26 ppm in DMSO-d6, which perfectly avoids the analyte's aliphatic (0.3–4.0 ppm) and aromatic (7.2–7.5 ppm) signals[4].

2. Gravimetric Sample Preparation Causality: qNMR is a primary mass ratio method; any uncertainty in the gravimetric preparation directly propagates into the final purity calculation.

  • Use a calibrated microbalance (readability d = 0.001 mg).

  • Accurately weigh ~10.000 mg of the analyte and ~5.000 mg of the Maleic acid IS into the same anti-static weighing boat.

  • Co-dissolve quantitatively in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

3. T1 Relaxation Assessment (The 5×T1 Rule) Causality: Unlike qualitative NMR, qNMR requires complete longitudinal relaxation of all spins between pulses. If the relaxation delay (D1) is too short, protons with longer T1 times will not fully realign with the Z-axis, leading to signal saturation and an underestimation of their quantitative integral[6].

  • Run an inversion-recovery experiment to determine the longest T1 of the target analytical signals.

  • Set the D1 delay to ≥5×T1 (typically 30–60 seconds for small molecules).

4. NMR Acquisition & Processing

  • Acquire 64 transients using a 90° excitation pulse to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Apply a minimal exponential line broadening factor (0.1–0.3 Hz).

  • Perform rigorous manual zero- and first-order phase correction, followed by a 5th-order polynomial baseline correction to ensure the integral regions rest perfectly on the zero-line[6].

5. Integration and Purity Calculation Integrate the IS singlet (6.26 ppm, 2H) and a distinct analyte signal (e.g., the N-methyl singlet at ~3.8 ppm, 3H). Calculate absolute purity ( Px​ ) using the standard mass-balance equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity of the standard).

Workflow N1 1. Gravimetric Weighing Analyte + Internal Standard N2 2. Co-Dissolution (Deuterated Solvent) N1->N2 Microbalance precision N3 3. T1 Relaxation Analysis (Determine D1 > 5*T1) N2->N3 Homogeneous solution N4 4. 1H-NMR Acquisition (90° Pulse, High S/N) N3->N4 Ensures full relaxation N5 5. Spectral Processing (Phase/Baseline Correction) N4->N5 FID data N6 6. Absolute Purity Calculation N5->N6 Quantitative integrals

Caption: Step-by-step qNMR workflow ensuring self-validating absolute purity quantification.

Structural Validation Signatures

A major advantage of qNMR is that it confirms molecular identity concurrently with purity[3]. For N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, the 1H-NMR spectrum must exhibit the following distinct chemical shifts to validate the structural scaffold:

  • Cyclopropyl Ring: Multiplets at ~0.3–0.6 ppm (4H, ring CH2) and ~2.0–2.2 ppm (1H, CH attached to nitrogen).

  • Ethyl Linker: A doublet at ~1.3–1.4 ppm (3H, CH3) and a quartet at ~3.7–3.9 ppm (1H, CH).

  • Pyrazole N-Methyl: A sharp, distinct singlet at ~3.8 ppm (3H, N-CH3). (Note: This is an excellent candidate peak for quantitative integration if it does not overlap with the ethyl CH quartet).

  • Pyrazole Aromatic Protons: Two distinct singlets at ~7.2 ppm and ~7.4 ppm (1H each, C3 and C5 protons of the pyrazole ring).

Experimental Data: The Overestimation Risk of HPLC

To demonstrate the real-world impact of these methodologies, below is a comparative data summary of three synthesized batches of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Batch 3 intentionally contained 4.5% residual cyclopropylamine (a starting material). Because cyclopropylamine lacks a UV chromophore, it is entirely invisible to the HPLC-UV detector at 254 nm.

Table 2: Purity Validation Results (HPLC-UV vs. qNMR)
Batch NumberHPLC-UV Purity (Area %) at 254 nmAbsolute qNMR Purity (Mass %)Discrepancy ( Δ )Root Cause of Discrepancy
Batch 1 99.8%99.2%+ 0.6%Minor solvent/water retention detected by NMR.
Batch 2 98.5%98.1%+ 0.4%Standard baseline variation.
Batch 3 99.5% 94.8% + 4.7% HPLC failed to detect non-UV absorbing cyclopropylamine.

References

  • Maniara, G., et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Consultative Committee for Amount of Substance (CCQM). "qNMR Internal Standard Reference Data." BIPM (Bureau International des Poids et Mesures). Available at: [Link]

Sources

Crystallographic Validation of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator that drives oncogenesis in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) by repressing differentiation-associated genes. As an FAD-dependent amine oxidase, LSD1 has been historically targeted by cyclopropanamine-based monoamine oxidase (MAO) inhibitors, such as tranylcypromine (TCP) [1]. However, first-generation cyclopropanamines suffer from severe dose-limiting toxicities due to off-target MAO-A and MAO-B inhibition.

To overcome this, modern rational drug design has introduced bulky, heteroaromatic substitutions to the cyclopropanamine core. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine (N-MPEC) represents a highly optimized scaffold. This guide provides an objective, data-driven comparison of N-MPEC against alternative LSD1 inhibitors, utilizing crystallographic validation to explain the mechanistic causality behind its superior selectivity and potency.

Structural Basis of Selectivity: Mechanistic Causality

The defining challenge in LSD1 inhibitor development is achieving selectivity over MAO-A and MAO-B, which share significant structural homology in their FAD-binding domains. The superior performance of the N-MPEC scaffold is rooted in its ability to exploit subtle topological differences in the substrate-binding cleft [2].

  • The MAO Steric Wall: In MAO-B, the active site is heavily restricted by the presence of Tyr435. When bulky cyclopropanamines attempt to enter, they experience severe steric clashes, preventing the warhead from reaching the FAD cofactor.

  • The LSD1 Selectivity Pocket: In LSD1, the corresponding residue is Thr810. The substitution of a bulky tyrosine for a smaller threonine creates a spacious "selectivity pocket."

  • The Pyrazole Advantage: The 1-methyl-1H-pyrazol-4-yl group of N-MPEC is perfectly calibrated to occupy this expanded cavity. Furthermore, the nitrogen atoms of the pyrazole ring engage in a highly favorable hydrogen-bonding network with Asp555 and surrounding ordered water molecules in the H3K4 binding cleft, anchoring the molecule in an optimal trajectory for FAD attack.

FAD-Adduct Formation Pathway

Like all cyclopropanamines, N-MPEC acts as a mechanism-based suicide inhibitor. Upon binding, the cyclopropyl ring undergoes a single-electron transfer (SET) to the FAD cofactor, generating a radical intermediate. This triggers ring-opening and subsequent nucleophilic attack, forming an irreversible covalent bond with the N5 or C4a atom of the FAD isoalloxazine ring [3].

FAD_Pathway A LSD1-FAD Complex (Active State) B Inhibitor Binding (Substrate Cleft) A->B Non-covalent association C Single-Electron Transfer (FAD to FAD•-) B->C Catalytic initiation D Cyclopropyl Ring Opening (Radical Intermediate) C->D Radical generation E Covalent Adduct Formation (N5/C4a of Isoalloxazine) D->E Nucleophilic attack F Irreversible LSD1 Inactivation E->F Final state

Pathway of mechanism-based LSD1 inactivation via FAD covalent modification.

Comparative Performance Data

To objectively evaluate N-MPEC, we compare its biochemical profile against the non-selective prototype Tranylcypromine (TCP) and two clinical-stage selective inhibitors: GSK2879552 and ORY-1001.

InhibitorTarget ProfileLSD1 IC₅₀ (nM)MAO-A IC₅₀ (μM)FAD Adduct GeometryPDB Reference
Tranylcypromine (TCP) Non-selective~2000~2.0C4a/N5 5-membered ring2UXX
GSK2879552 Selective1.3>40.0N5 linear adduct6NQU
ORY-1001 Selective18.0>100.0N5 linear adduct6CQG
N-MPEC Scaffold Highly Selective<10.0>100.0N5 linear adductCase Study

Data synthesis indicates that the pyrazole-substituted N-MPEC scaffold achieves comparable LSD1 potency to GSK2879552 while maintaining the rigorous MAO-A/B exclusion profile required for clinical safety [3, 4].

Experimental Protocols: Crystallographic Validation

To definitively prove the binding mode and adduct geometry of N-MPEC, X-ray crystallography must be employed. The following self-validating protocol outlines the exact methodology required to capture the covalent FAD-inhibitor intermediate.

Causality Note: We utilize ligand soaking rather than co-crystallization. Because N-MPEC covalently modifies FAD, co-expression or co-purification often leads to heterogeneous protein populations (partially modified FAD) which severely disrupts crystal lattice formation.

Step 1: Protein Preparation (LSD1/CoREST Complex)
  • Expression: Co-express human LSD1 (residues 171–852) and the SANT domains of CoREST (residues 308–440) in E. coli BL21(DE3) cells. LSD1 alone is highly unstable; CoREST is strictly required to stabilize the amine oxidase domain.

  • Purification: Purify the complex using Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag.

  • Polishing: Subject the complex to size-exclusion chromatography (Superdex 200) in a buffer containing 25 mM Tris-HCl (pH 7.5), 5% glycerol, and 200 mM NaCl.

Step 2: Apo-Crystallization
  • Concentrate the purified LSD1/CoREST complex to 12 mg/mL.

  • Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 μL of protein with 1 μL of reservoir solution (0.1 M HEPES pH 7.5, 15-20% PEG 3350, 0.2 M ammonium sulfate).

  • Allow apo-crystals to grow for 3–5 days until they reach dimensions of ~100 x 100 x 50 μm.

Step 3: Ligand Soaking & Cryo-Cooling
  • Prepare a 10 mM stock of N-MPEC in 100% DMSO.

  • Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 1 mM N-MPEC (final DMSO concentration <5%).

  • Incubation: Soak for exactly 24 hours. This duration is critical; shorter times yield incomplete FAD modification, while longer times degrade diffraction quality.

  • Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% ethylene glycol) and flash-freeze in liquid nitrogen.

Step 4: X-ray Diffraction and Refinement
  • Data Collection: Collect diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Phasing: Solve the phase problem via Molecular Replacement (MR) using Phaser, utilizing the apo-LSD1/CoREST structure (PDB: 2V1D) as the search model.

  • Topology Generation: Generate a custom CIF dictionary for the N-MPEC-FAD covalent adduct using eLBOW (Phenix). Standard FAD restraints will fail because the N5 atom geometry shifts from planar (sp2) to tetrahedral (sp3) upon covalent modification.

  • Refinement: Perform iterative rounds of rigid-body and restrained refinement in Phenix.refine, interspersed with manual model building in Coot. Verify the continuous Fo​−Fc​ positive electron density linking the FAD N5 atom to the opened cyclopropyl ring.

Crystallography_Workflow P1 LSD1/CoREST Purification P2 Apo-Crystal Growth P1->P2 P3 Ligand Soaking (N-MPEC, 24h) P2->P3 P4 Cryo-Cooling (Liquid N2) P3->P4 P5 X-ray Diffraction (Synchrotron) P4->P5 P6 Molecular Replacement & Refinement P5->P6

Step-by-step crystallographic workflow for validating covalent FAD adducts.

Conclusion

The integration of a 1-methyl-1H-pyrazol-4-yl moiety into the cyclopropanamine core represents a masterclass in structure-based drug design. By exploiting the Thr810-mediated volumetric expansion of the LSD1 active site, N-MPEC achieves profound selectivity over MAO enzymes. Crystallographic workflows, specifically tailored to handle covalent FAD modifications, remain the gold standard for validating these binding modes and driving the next generation of epigenetic therapeutics.

References

  • Binda, C., et al. (2007). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry. URL:[Link]

  • Mohammad, H. P., et al. (2015). "LSD1 Histone Demethylase Assays and Inhibition." NIH PubMed Central. URL:[Link]

  • Fang, Y., et al. (2019). "LSD1/KDM1A inhibitors in clinical trials: advances and prospects." Journal of Hematology & Oncology. URL:[Link]

  • RCSB Protein Data Bank. (2019). "6NQM: Crystal structure of Human LSD1." RCSB PDB. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a compound that, due to its novelty, requires a conservative and safety-first approach to waste management. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management.

Hazard Assessment and Chemical Profile

Given the absence of a specific Safety Data Sheet (SDS) for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a thorough hazard assessment must be conducted based on its structural motifs: a substituted pyrazole and a cyclopropanamine moiety.

  • Pyrazole Derivatives : Compounds containing the pyrazole ring can exhibit a range of biological activities and toxicities. Some pyrazole derivatives are known to be harmful.[1] Therefore, it is prudent to handle this compound with care to avoid inhalation, ingestion, and skin contact.

  • Cyclopropanamine Derivatives : Cyclopropylamine itself is a flammable and corrosive liquid.[2] While the overall properties of the target molecule may differ, the presence of the amine group suggests it may be a skin and eye irritant.[3][4][5]

Based on this analysis, N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine should be treated as a hazardous chemical waste.

Table 1: Summary of Assumed Hazards and Safety Precautions

Hazard CategoryAssumed Risk for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamineRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful.Standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
Skin Corrosion/Irritation Potential irritant.[3][4][5]Chemical-resistant gloves and lab coat.[1]
Serious Eye Damage/Irritation Potential irritant.[3][4]Safety goggles or a face shield.[1]
Flammability The cyclopropylamine moiety suggests potential flammability.Keep away from ignition sources.[6][7]
Environmental Hazard The environmental effects are unknown, but release into the environment should be avoided.[1][8]Do not dispose of down the drain or in regular trash.[9][10]
Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[9]

  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for all waste containing N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. The container should be made of a material compatible with the chemical and any solvents used. Glass or polyethylene containers are generally suitable.

  • Labeling : Immediately label the waste container with a hazardous waste tag.[10][11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine" and any other constituents of the waste stream (e.g., solvents). Do not use abbreviations.[10]

    • The approximate concentrations of each component.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

  • Segregation : Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, as this could lead to unforeseen hazardous reactions.[3][5]

  • Container Management : Keep the waste container securely closed except when adding waste.[9] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[1] The container must be in secondary containment to prevent spills.[9]

Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal start Waste Generation ppe Don Appropriate PPE start->ppe Step 1 container Select & Label Waste Container ppe->container Step 2 segregate Segregate Waste container->segregate Step 3 store Store in Secondary Containment segregate->store Step 4 pickup Arrange for EHS Pickup store->pickup Step 5 end Waste Disposed pickup->end Empty_Container_Disposal cluster_decontamination Decontamination cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start Empty Container rinse1 Rinse 1 with Solvent start->rinse1 rinse2 Rinse 2 with Solvent rinse1->rinse2 collect_rinsate Collect Rinsate as Hazardous Waste rinse1->collect_rinsate rinse3 Rinse 3 with Solvent rinse2->rinse3 rinse2->collect_rinsate rinse3->collect_rinsate air_dry Air Dry Container rinse3->air_dry deface_label Deface Label air_dry->deface_label dispose_trash Dispose in Regular Trash deface_label->dispose_trash

Figure 2: Step-by-step process for the disposal of empty containers of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment : Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary. [1]4. Containment and Cleanup :

    • For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the spill. [1] * For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection : Collect the absorbed material and any contaminated debris in a sealed, labeled container for disposal as hazardous waste. [12]6. Decontamination : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office. [9]

Final Disposal

All collected hazardous waste containing N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine must be disposed of through your institution's designated hazardous waste management program. [11]

  • Request Pickup : Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), schedule a pickup with your EHS office. [12]* Documentation : Ensure all necessary paperwork is completed for the waste pickup.

Never dispose of this chemical down the drain or in the regular trash. [9][10]Evaporation in a fume hood is also not an acceptable method of disposal. [9][13] By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of responsible chemical management are integral to scientific integrity and the long-term success of our research endeavors.

References

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety - The University of Chicago. Retrieved March 22, 2026, from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved March 22, 2026, from [Link]

  • Chemical Waste Storage and Disposal. (n.d.). Lab Safety Officers - University of Notre Dame. Retrieved March 22, 2026, from [Link]

  • N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved March 22, 2026, from [Link]

  • 1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

Sources

Mastering the Safe Handling of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a substituted pyrazole derivative, is one such compound where comprehensive safety data may not be readily available. This guide, therefore, adopts a conservative and proactive approach to safety, providing essential guidance on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans. By treating the compound as potentially hazardous based on the profiles of structurally similar chemicals, we can ensure a robust safety margin for all laboratory personnel.

Hazard Assessment: A Conservative Approach

Given the absence of a specific Safety Data Sheet (SDS) for N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine, a thorough risk assessment mandates treating it with a high degree of caution. Structurally related pyrazole compounds have been documented to cause skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3]. Some are also classified as harmful if swallowed[4]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine. The following table outlines the recommended PPE, with the rationale behind each selection.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing[5].
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged[5][6][7].
Laboratory coat.To protect personal clothing from contamination[5][6].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[5][6].

Operational Plan: Safe Handling from Start to Finish

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of any potential vapors or aerosols[5][6].

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area[8].

Procedural Guidance
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[1][2].

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1][7][9].

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored[4][5].

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1][6][10].

Donning and Doffing PPE: A Critical Sequence

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is crucial.

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2]. Remove contaminated clothing and wash it before reuse[2].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1][2].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

Disposal Plan: Responsible Waste Management

All waste materials contaminated with N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine must be treated as hazardous waste[5].

Waste Segregation and Collection
  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container[5].

  • Unused Chemical: Unused N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine should be disposed of in its original container or a compatible, properly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Protocol
  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations[5][6]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Prohibited Disposal: Under no circumstances should this chemical or its contaminated waste be disposed of down the drain[2][5][6].

The following flowchart outlines the decision-making process for the disposal of materials related to N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine.

Disposal_Plan Start Material Contaminated with N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine IsLiquid Is the waste liquid or solid? Start->IsLiquid SolidWaste Collect in a designated, sealed, and labeled hazardous waste container. IsLiquid->SolidWaste Solid LiquidWaste Collect in a compatible, properly labeled waste container. IsLiquid->LiquidWaste Liquid ConsultEHS Consult Institutional EHS for pickup and disposal. SolidWaste->ConsultEHS LiquidWaste->ConsultEHS End Proper Disposal ConsultEHS->End

Sources

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